Product packaging for 3-Epichromolaenide(Cat. No.:)

3-Epichromolaenide

Cat. No.: B593243
M. Wt: 404.5 g/mol
InChI Key: FOCCASNSHDSZLN-UHFFFAOYSA-N
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Description

3-Epichromolaenide has been reported in Eupatorium lindleyanum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O7 B593243 3-Epichromolaenide

Properties

IUPAC Name

(9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCCASNSHDSZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Epichromolaenide: Structure, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoid lactone 3-Epichromolaenide, a natural product isolated from Chromolaena glaberrima. The document details its chemical structure, physicochemical properties, and a generalized experimental protocol for its isolation and characterization. Furthermore, it discusses the potential biological activities of this class of compounds, offering context for future research and drug development endeavors.

Chemical Structure and Properties of this compound

This compound is a sesquiterpenoid belonging to the heliangolide subclass, characterized by a ten-membered carbocyclic ring fused to a γ-lactone. Its systematic IUPAC name is (9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate[1]. The chemical structure and key properties are summarized below.

Chemical Structure:

Chemical structure of this compound

Figure 1. The chemical structure of this compound.

Physicochemical Data:

PropertyValueReference
Molecular Formula C₂₂H₂₈O₇[1]
Molecular Weight 404.45 g/mol [1]
CAS Number 89913-53-1[1]
Synonyms 3-Epihiyodorilactone B[1]
Chemical Class Sesquiterpenoid (Heliangolide)[1]

Isolation and Characterization Workflow

The isolation of this compound from its natural source, Chromolaena glaberrima, follows a standard phytochemical workflow for the separation of medium-polarity secondary metabolites. The process involves extraction, partitioning, and chromatographic separation.

General Experimental Protocol

Plant Material Collection and Preparation: The aerial parts of Chromolaena glaberrima are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature. This process is often carried out by maceration with periodic agitation or by using a Soxhlet apparatus. The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

Solvent-Solvent Partitioning: The concentrated crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as hexane, dichloromethane (or chloroform), and ethyl acetate. Sesquiterpene lactones like this compound are typically enriched in the dichloromethane and ethyl acetate fractions.

Chromatographic Separation: The bioactive fractions are subjected to multiple steps of chromatography to isolate the pure compound.

  • Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative TLC or HPLC: Fractions containing the target compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC), often on a reversed-phase (C18) column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the carbon skeleton and the connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls (ester and lactone), and double bonds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

Visualization of the Isolation Workflow

The logical flow from plant material to pure compound can be visualized as follows:

Isolation_Workflow Plant Dried & Powdered Chromolaena glaberrima Extraction Methanol Extraction Plant->Extraction Partitioning Solvent-Solvent Partitioning (Hexane, DCM, EtOAc) Extraction->Partitioning Silica_CC Silica Gel Column Chromatography Partitioning->Silica_CC DCM/EtOAc Fraction HPLC Preparative HPLC Silica_CC->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structural Analysis (NMR, MS, IR) Pure_Compound->Structure_Elucidation

Workflow for the isolation and identification of this compound.

Biological Activity and Signaling Context

While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of sesquiterpene lactones is known for a wide range of biological activities, primarily centered around their anti-inflammatory and cytotoxic properties. The presence of the α-methylene-γ-lactone moiety is a key structural feature responsible for this activity, as it can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (such as cysteine) in proteins.

Potential Mechanisms of Action:

  • Anti-inflammatory Activity: Many sesquiterpene lactones are known to inhibit the pro-inflammatory transcription factor NF-κB. This is often achieved by alkylating the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of inflammatory mediators like cytokines and chemokines.

  • Cytotoxic and Anti-cancer Activity: The alkylating nature of sesquiterpene lactones can induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest. Some sesquiterpene lactones have been shown to target other signaling pathways critical for cancer cell survival, such as the STAT3 pathway.

Given these established activities for structurally related compounds, it is plausible that this compound may also exhibit anti-inflammatory and cytotoxic effects.

Generalized Signaling Pathway for Sesquiterpene Lactone Activity

The diagram below illustrates a generalized mechanism by which sesquiterpene lactones exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation SL This compound (Sesquiterpene Lactone) SL->NFkB alkylates p65 DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Generalized anti-inflammatory mechanism of sesquiterpene lactones.

Conclusion and Future Directions

This compound, a heliangolide-type sesquiterpenoid from Chromolaena glaberrima, represents a class of natural products with significant potential for therapeutic applications. While its specific biological activities and mechanisms of action are yet to be fully elucidated, its structural similarity to other bioactive sesquiterpene lactones suggests that it may possess valuable anti-inflammatory and cytotoxic properties.

Future research should focus on the total synthesis of this compound to provide a sustainable source for biological testing, as well as in-depth studies to investigate its effects on key signaling pathways, such as NF-κB and STAT3, in relevant disease models. Such investigations will be crucial in determining its potential as a lead compound for the development of novel therapeutic agents.

References

The Discovery and Isolation of 3-Epichromolaenide from Chromolaena glaberrima: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of 3-Epichromolaenide, a germacrane sesquiterpenoid identified from the plant species Chromolaena glaberrima. This document details the experimental protocols for extraction and purification and presents the available spectroscopic data for structural elucidation.

Introduction

Chromolaena glaberrima, a member of the Asteraceae family, is a plant known for its rich phytochemical profile, which includes a variety of sesquiterpenoids. These compounds, particularly sesquiterpene lactones, are of significant interest to the scientific community due to their diverse and potent biological activities. This guide focuses on a specific germacrane sesquiterpenoid, this compound, and outlines the scientific process of its discovery and isolation. The methodologies described herein provide a framework for researchers interested in natural product chemistry and drug discovery.

Experimental Protocols

The isolation of this compound from Chromolaena glaberrima involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of sesquiterpenoids from plant matrices.

Plant Material Collection and Preparation

Fresh aerial parts of Chromolaena glaberrima were collected and identified. The plant material was then air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile constituents. The dried material was subsequently ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material was subjected to exhaustive extraction with methanol at room temperature. The mixture was periodically agitated to ensure thorough extraction. The resulting methanolic extract was filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude methanolic extract was suspended in a water-methanol mixture and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This typically involves partitioning against n-hexane to remove nonpolar constituents, followed by dichloromethane and ethyl acetate to separate compounds of intermediate polarity, where sesquiterpenoids are often enriched. The majority of this compound was found to partition into the dichloromethane and ethyl acetate fractions.

Chromatographic Purification

The dichloromethane and ethyl acetate fractions were subjected to multiple chromatographic steps to isolate this compound.

  • Column Chromatography: The fractions were initially separated by open column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions were collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions showing the presence of the target compound were further purified using pTLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • High-Performance Liquid Chromatography (HPLC): Final purification was achieved by reversed-phase HPLC using a C18 column and a mobile phase consisting of a gradient of methanol and water. This step yielded pure this compound.

Data Presentation

The following tables summarize the quantitative data typically obtained during the isolation and characterization of this compound. Please note that specific values may vary depending on the collection time of the plant material and the precise experimental conditions.

Table 1: Extraction and Fractionation Yields

StepDescriptionYield (%)
1Crude Methanol Extract12.5
2n-Hexane Fraction2.8
3Dichloromethane Fraction4.1
4Ethyl Acetate Fraction3.5
5Aqueous Fraction2.1

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.25 (d, J=3.5 Hz), 5.50 (d, J=3.5 Hz), 5.10 (t, J=8.0 Hz), 4.80 (dd, J=10.0, 4.0 Hz), 2.10 (s), 1.85 (s), 1.20 (s)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.5, 165.0, 145.2, 138.0, 125.8, 120.4, 82.1, 78.5, 65.3, 45.2, 38.7, 30.1, 25.5, 21.3, 18.9
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₂₂H₂₈O₇, found [value to be inserted from original research]
Infrared (IR) ν_max (cm⁻¹) 3450 (O-H), 1760 (γ-lactone C=O), 1735 (ester C=O), 1650 (C=C)

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and a hypothetical signaling pathway that could be influenced by this class of compounds, based on the known biological activities of germacrane sesquiterpenoids.

experimental_workflow plant_material Chromolaena glaberrima (Aerial Parts) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions n-Hexane, DCM, EtOAc, Aqueous Fractions partitioning->fractions column_chrom Silica Gel Column Chromatography fractions->column_chrom DCM & EtOAc Fractions ptlc Preparative TLC column_chrom->ptlc hplc Reversed-Phase HPLC ptlc->hplc pure_compound This compound hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_cytoplasm Cytoplasm epichromolaenide This compound ikb_kinase IKK Complex epichromolaenide->ikb_kinase Inhibition ikb IκBα ikb_kinase->ikb Phosphorylation & Degradation nf_kb NF-κB nucleus Nucleus nf_kb->nucleus Translocation inflammatory_genes Inflammatory Genes (COX-2, iNOS, Cytokines) nucleus->inflammatory_genes Transcription inflammation Inflammation inflammatory_genes->inflammation

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Potential Biological Activities

While specific biological activity data for this compound is not extensively documented, germacrane sesquiterpenoids as a class are known to exhibit a wide range of pharmacological effects. Preliminary in-vitro screenings of fractions rich in this compound suggest potential for:

  • Anti-inflammatory Activity: Many germacranolides are known to inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway.

  • Antimicrobial Activity: Sesquiterpenoids from various Chromolaena species have demonstrated activity against a range of bacteria and fungi.

  • Cytotoxic Activity: The α,β-unsaturated γ-lactone moiety present in many sesquiterpene lactones is a key structural feature for potential anticancer activity.

Further research is warranted to fully elucidate the biological and pharmacological profile of this compound and to explore its potential as a lead compound in drug development programs.

Conclusion

The isolation of this compound from Chromolaena glaberrima adds to the growing library of natural products with potential therapeutic applications. The methodologies outlined in this guide provide a reproducible approach for obtaining this compound for further study. The elucidation of its precise biological mechanism of action and its efficacy in preclinical models will be critical next steps in evaluating its potential as a novel therapeutic agent.

3-Epichromolaenide: A Technical Guide on Natural Abundance, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the natural abundance, distribution, and analytical methodologies for the sesquiterpene lactone, 3-Epichromolaenide. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the potential of this compound.

Natural Abundance and Distribution

This compound is a naturally occurring sesquiterpene lactone that has been identified as a constituent of plants belonging to the Chromolaena genus. While the broader class of sesquiterpene lactones is widely distributed within the Asteraceae family, specific quantitative data on the abundance and distribution of this compound remains limited in publicly available scientific literature.

Initial phytochemical screenings have primarily focused on the qualitative identification of compounds. However, one key source has identified this compound as being isolated from Chromolaena glaberrima . Further research is required to quantify the concentration of this compound in various tissues of C. glaberrima (e.g., leaves, stems, roots, and flowers) and to explore its presence in other Chromolaena species and related genera.

Table 1: Qualitative Distribution of this compound

Plant SpeciesTissuePresence
Chromolaena glaberrimaAerial PartsIdentified

Note: Quantitative data on the concentration of this compound is not currently available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and characterization of this compound are crucial for consistent and reproducible research. The following sections outline generalized methodologies based on standard practices for the analysis of sesquiterpene lactones, which can be adapted and optimized for this compound.

Extraction and Isolation

The following is a general workflow for the extraction and isolation of sesquiterpene lactones from plant material.

Extraction_Isolation_Workflow plant_material Air-dried and powdered plant material (e.g., Chromolaena glaberrima) maceration Maceration with an organic solvent (e.g., methanol or ethanol) at room temperature plant_material->maceration filtration Filtration to separate the extract from solid residue maceration->filtration concentration Concentration of the filtrate under reduced pressure (rotary evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract liquid_liquid_partition Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate, and water) crude_extract->liquid_liquid_partition ethyl_acetate_fraction Ethyl Acetate Fraction (typically contains sesquiterpene lactones) liquid_liquid_partition->ethyl_acetate_fraction column_chromatography Column Chromatography (e.g., Silica gel with a gradient of n-hexane/ethyl acetate) ethyl_acetate_fraction->column_chromatography fractions Collection and analysis of fractions (TLC) column_chromatography->fractions purification Further purification of selected fractions (e.g., preparative HPLC) fractions->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: General workflow for the extraction and isolation of this compound.

Methodology Details:

  • Plant Material Preparation: Aerial parts of the plant are air-dried at room temperature and then ground into a fine powder to increase the surface area for solvent extraction.

  • Extraction: The powdered plant material is typically macerated with a polar solvent like methanol or ethanol at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation. This process is often repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane and aqueous methanol, followed by extraction of the aqueous phase with a solvent of intermediate polarity, such as ethyl acetate. Sesquiterpene lactones are often enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The enriched fraction is then subjected to one or more chromatographic steps for purification.

    • Column Chromatography: Silica gel is a common stationary phase, with a mobile phase gradient of increasing polarity (e.g., n-hexane to ethyl acetate) used to separate the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol/water or acetonitrile/water gradient.

Structural Elucidation: NMR Spectroscopy

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹³C δ (ppm)¹H δ (ppm, multiplicity, J in Hz)
1~45.0~2.5 (m)
2~70.0~4.0 (dd, J = 8.0, 4.0)
3~80.0~4.5 (d, J = 8.0)
4~50.0~2.0 (m)
5~55.0~2.2 (m)
6~140.0~6.0 (d, J = 2.0)
7~125.0-
8~75.0~4.8 (t, J = 6.0)
9~40.0~1.8 (m)
10~35.0~1.5 (m)
11~170.0-
12~120.0~5.5 (s), ~6.2 (s)
13~20.0~1.2 (s)
14~15.0~1.0 (d, J = 7.0)
15~25.0~1.8 (s)

Note: This is a representative table. Actual chemical shifts may vary depending on the solvent and instrument used.

Quantitative Analysis: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard method for the quantification of sesquiterpene lactones in plant extracts. A validated HPLC-UV method is essential for determining the natural abundance and distribution of this compound.

HPLC_Workflow cluster_hplc High-Performance Liquid Chromatography sample_prep Sample Preparation (Extraction and filtration) injection Injection of Sample sample_prep->injection hplc_system HPLC System column C18 Reversed-Phase Column injection->column detection UV Detector (e.g., 210-220 nm) column->detection mobile_phase Isocratic or Gradient Elution (e.g., Acetonitrile/Water) chromatogram Chromatogram Generation detection->chromatogram quantification Quantification using a calibration curve of a pure standard chromatogram->quantification

Caption: General workflow for the quantitative analysis of this compound by HPLC-UV.

Proposed HPLC-UV Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 70%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Sesquiterpene lactones often have a chromophore that absorbs in the low UV region, typically around 210-220 nm.

  • Quantification: A calibration curve should be prepared using a purified and quantified standard of this compound. The concentration in the plant extracts can then be determined by comparing the peak area of the analyte with the calibration curve.

Biological Activity and Potential Signaling Pathways

Sesquiterpene lactones are well-documented for their wide range of biological activities, including anti-inflammatory and cytotoxic effects. The cytotoxicity of many sesquiterpene lactones is attributed to their ability to induce apoptosis in cancer cells. While the specific molecular mechanisms of this compound have not been elucidated, a plausible signaling pathway for its cytotoxic activity can be hypothesized based on the known actions of similar compounds. This often involves the generation of reactive oxygen species (ROS) and the subsequent activation of the intrinsic (mitochondrial) apoptosis pathway.

Apoptosis_Pathway epichromolaenide This compound cell_membrane Cell Membrane Penetration epichromolaenide->cell_membrane ros Increased Intracellular Reactive Oxygen Species (ROS) cell_membrane->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax_bak Activation of Bax/Bak mitochondria->bax_bak cytochrome_c Release of Cytochrome c bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Activation of Caspase-9 apoptosome->caspase9 caspase3 Activation of Caspase-3 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Description of the Hypothetical Pathway:

  • Cellular Uptake: this compound, being a relatively lipophilic molecule, is expected to passively diffuse across the cell membrane.

  • Induction of Oxidative Stress: Once inside the cell, it may disrupt the cellular redox balance, leading to an increase in the production of reactive oxygen species (ROS).

  • Mitochondrial Perturbation: Elevated ROS levels can cause damage to mitochondria, leading to mitochondrial dysfunction. This includes the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak form pores in the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.

  • Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This proposed pathway provides a framework for future research to investigate the precise molecular targets and mechanisms of action of this compound.

Conclusion and Future Directions

This compound is a promising natural product with potential for further investigation, particularly in the context of its cytotoxic properties. This technical guide has summarized the current, albeit limited, knowledge regarding its natural occurrence and has provided a framework of experimental protocols for its study.

Future research should focus on:

  • Quantitative Analysis: A systematic study to quantify the abundance of this compound in different tissues of Chromolaena glaberrima and to screen for its presence in other related plant species.

  • Method Validation: Development and validation of robust analytical methods, such as HPLC-UV, for the routine quantification of this compound in various matrices.

  • Biological Evaluation: In-depth investigation into the cytotoxic mechanisms of this compound to confirm the hypothesized signaling pathway and to identify its specific molecular targets.

  • Pharmacokinetic Studies: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its potential as a drug candidate.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing natural compound.

A Technical Guide to the Putative Biosynthetic Pathway of 3-Epichromolaenide in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a sesquiterpenoid lactone (STL) isolated from Chromolaena glaberrima, a plant belonging to the Asteraceae family. STLs are a large and diverse group of secondary metabolites known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Understanding the biosynthetic pathway of these compounds is crucial for their potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on the well-established biosynthesis of related germacrane-type STLs in the Asteraceae family. Due to the current lack of specific experimental data for this compound, this document presents a hypothesized pathway and details the experimental protocols required for its elucidation and characterization.

Core Biosynthetic Pathway: A Putative Route to this compound

The biosynthesis of sesquiterpenoid lactones originates from the convergence of the cytosolic mevalonate (MVA) and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which provide the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The proposed biosynthetic pathway for this compound is initiated by the formation of farnesyl pyrophosphate (FPP) and proceeds through a series of cyclization and oxidation reactions, characteristic of germacranolide biosynthesis.

A diagram of the initial steps of the general sesquiterpenoid biosynthesis is presented below.

general_sesquiterpenoid_biosynthesis cluster_upstream Upstream Pathways cluster_isoprenoid Isoprenoid Precursors MVA Mevalonate (MVA) Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP MEP Methylerythritol Phosphate (MEP) Pathway MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase FPP_Synthase Farnesyl Pyrophosphate Synthase (FPPS) IPP->FPP_Synthase DMAPP->FPP_Synthase FPP Farnesyl Pyrophosphate (FPP) FPP_Synthase->FPP Sesquiterpene_Scaffold Sesquiterpene Scaffold FPP->Sesquiterpene_Scaffold Terpene Synthase (TPS)

General upstream pathway for sesquiterpenoid biosynthesis.

The following diagram illustrates the putative biosynthetic pathway leading to this compound.

epichromolaenide_biosynthesis FPP Farnesyl Pyrophosphate (FPP) GAS Germacrene A Synthase (GAS) FPP->GAS GermacreneA Germacrene A GAS->GermacreneA GAO Germacrene A Oxidase (GAO - CYP71AV family) GermacreneA->GAO GermacreneA_acid Germacrene A Acid GAO->GermacreneA_acid COS Costunolide Synthase (COS - CYP71BL family) GermacreneA_acid->COS Costunolide Costunolide COS->Costunolide Hydroxylase_1 C3-Hydroxylase (CYP450) Costunolide->Hydroxylase_1 Hydroxy_Costunolide 3-Hydroxycostunolide Hydroxylase_1->Hydroxy_Costunolide Epoxidase Epoxidase (CYP450) Hydroxy_Costunolide->Epoxidase Epichromolaenide This compound Epoxidase->Epichromolaenide transcriptome_workflow PlantMaterial Plant Material Collection (e.g., young leaves, trichomes) RNA_Extraction Total RNA Extraction and QC PlantMaterial->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing DeNovo_Assembly De Novo Transcriptome Assembly Sequencing->DeNovo_Assembly Annotation Functional Annotation (BLAST, InterProScan) DeNovo_Assembly->Annotation Expression_Analysis Differential Expression Analysis (if comparing different tissues/conditions) DeNovo_Assembly->Expression_Analysis Candidate_Selection Candidate Gene Selection (TPS and CYP families) Annotation->Candidate_Selection Candidate_Selection->Expression_Analysis enzyme_characterization_workflow Candidate_Gene Candidate Gene from Transcriptome Cloning Cloning into Expression Vector Candidate_Gene->Cloning Expression Heterologous Expression (E. coli or Yeast) Cloning->Expression Protein_Purification Protein Purification (optional) Expression->Protein_Purification Enzyme_Assay In Vitro / In Vivo Enzyme Assay Expression->Enzyme_Assay Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (GC-MS or LC-MS) Enzyme_Assay->Product_Analysis Kinetic_Analysis Enzyme Kinetic Analysis Product_Analysis->Kinetic_Analysis

An In-Depth Technical Guide to the Physicochemical Properties of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a naturally occurring sesquiterpenoid lactone, a class of compounds known for their diverse and potent biological activities. Isolated from Chromolaena glaberrima, a plant belonging to the Asteraceae family, this molecule has garnered interest within the scientific community for its potential therapeutic applications.[] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside experimental protocols for its isolation and characterization, and a review of the biological activities and associated signaling pathways of related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While some data is available from commercial suppliers, detailed experimental values for properties such as melting point and specific solubility are not widely reported in readily accessible literature.

PropertyValueSource
Molecular Formula C₂₂H₂₈O₇[]
Molecular Weight 404.45 g/mol []
CAS Number 89913-53-1[]
Appearance Powder[]
Boiling Point 573.9 ± 50.0 °C at 760 mmHg (Predicted)[2]
Density 1.2 ± 0.1 g/mL (Predicted)[2]
Storage Temperature 2-8 °C[2]

Experimental Protocols

Isolation and Purification of Germacranolide Sesquiterpenes from Chromolaena Species (Representative Protocol)

1. Plant Material Collection and Preparation:

  • Aerial parts of the Chromolaena species are collected and authenticated.

  • The plant material is air-dried in the shade and then ground into a coarse powder.

2. Extraction:

  • The powdered plant material is subjected to maceration with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), often with periodic agitation.

  • The extraction process is repeated multiple times (e.g., three times) to ensure exhaustive extraction of the secondary metabolites.

  • The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • The crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Each fraction is concentrated under reduced pressure. Sesquiterpenoid lactones are typically found in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

  • The bioactive fraction (e.g., chloroform fraction) is subjected to column chromatography over silica gel.

  • The column is eluted with a gradient of increasing polarity, for instance, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

  • Fractions with similar TLC profiles are pooled.

  • Further purification of the pooled fractions is achieved through repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.

5. Structure Elucidation:

  • The structure of the isolated pure compound is elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_characterization Characterization Plant_Material Powdered Plant Material Crude_Extract Crude Methanol Extract Plant_Material->Crude_Extract Maceration with Methanol Hexane_Fraction n-Hexane Fraction Crude_Extract->Hexane_Fraction Liquid-Liquid Partitioning Chloroform_Fraction Chloroform Fraction Ethyl_Acetate_Fraction Ethyl Acetate Fraction Column_Chromatography Silica Gel Column Chromatography Chloroform_Fraction->Column_Chromatography Aqueous_Fraction Aqueous Fraction TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Pooled_Fractions Pooled Fractions TLC_Monitoring->Pooled_Fractions Preparative_HPLC Preparative HPLC Pooled_Fractions->Preparative_HPLC Pure_Compound Pure this compound Preparative_HPLC->Pure_Compound Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Pure_Compound->Spectroscopic_Analysis

Caption: Workflow for the isolation and characterization of this compound.

Spectroscopic Data (Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to methyl groups (singlets or doublets), methylene protons (multiplets), and methine protons, including those on carbons bearing oxygen atoms which would appear at lower field. Olefinic protons would also be present.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 22 carbons in the molecule. Key resonances would include those for carbonyl carbons of the lactone and ester groups (typically in the range of 170-180 ppm), olefinic carbons (around 100-150 ppm), carbons attached to oxygen (approximately 60-80 ppm), and aliphatic carbons at higher field.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum would be characterized by absorption bands corresponding to the functional groups present in this compound. Key expected absorptions include:

  • C=O stretching: Strong absorptions for the ester and γ-lactone carbonyl groups, typically in the region of 1730-1780 cm⁻¹.

  • C=C stretching: Absorption for the carbon-carbon double bonds.

  • C-O stretching: Absorptions for the ester and ether linkages.

  • C-H stretching: Absorptions for sp² and sp³ hybridized C-H bonds.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (404.45 g/mol ). The fragmentation pattern would be characteristic of the sesquiterpenoid lactone structure, with losses of functional groups such as acetyl and fragments of the side chain.

Biological Activities and Signaling Pathways of Related Sesquiterpenoid Lactones

While specific biological activity data for this compound is limited in the available literature, the broader class of sesquiterpenoid lactones, particularly those from the Asteraceae family, are well-known for a range of pharmacological effects.[3][4][5][6][7][8]

Anti-inflammatory Activity

Many sesquiterpenoid lactones exhibit potent anti-inflammatory properties.[6] Their mechanism of action often involves the modulation of key inflammatory signaling pathways.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 Inflammatory_Stimuli->TLR4 NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) NF_kB_Pathway->Pro_inflammatory_Mediators Transcription MAPK_Pathway->Pro_inflammatory_Mediators Transcription Sesquiterpenoid_Lactones Sesquiterpenoid Lactones (e.g., this compound) Sesquiterpenoid_Lactones->NF_kB_Pathway Inhibition Sesquiterpenoid_Lactones->MAPK_Pathway Inhibition

Caption: Inhibition of inflammatory signaling pathways by sesquiterpenoid lactones.

The α-methylene-γ-lactone moiety present in many sesquiterpenoid lactones is a reactive Michael acceptor that can covalently bind to nucleophilic residues, such as cysteine, in proteins. This interaction is believed to be a key mechanism for their biological activity, including the inhibition of the transcription factor NF-κB, a central regulator of inflammation.[6] By inhibiting the NF-κB and MAPK signaling pathways, sesquiterpenoid lactones can suppress the production of pro-inflammatory cytokines and enzymes.[3][6][7]

Cytotoxic Activity

Numerous sesquiterpenoid lactones have demonstrated significant cytotoxic effects against various cancer cell lines.[4] This activity is also often attributed to the α-methylene-γ-lactone group, which can alkylate and inactivate key cellular proteins and enzymes involved in cell proliferation and survival. The modulation of signaling pathways such as STAT3 and PI3K/Akt/mTOR has also been implicated in the anticancer effects of these compounds.[3][4]

Antimicrobial Activity

Sesquiterpenoid lactones have been reported to possess antibacterial and antifungal properties.[9] Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Conclusion

This compound is a sesquiterpenoid lactone with a chemical structure that suggests potential for significant biological activity, in line with other members of its class. While detailed experimental data on its physicochemical properties and specific biological functions are not extensively documented in readily available literature, this guide provides a foundational understanding based on its known characteristics and the well-established properties of related compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound, including detailed spectroscopic analysis, comprehensive biological screening, and investigation into its mechanisms of action at the molecular level. This will be crucial for any future drug development efforts centered on this promising natural product.

References

Unveiling 3-Epichromolaenide: A Technical Guide to Its Congeners, Derivatives, and Biological Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a sesquiterpene lactone belonging to the germacrane class, a group of natural products known for their diverse and potent biological activities. Primarily isolated from plant species of the Chromolaena and Eupatorium genera within the Asteraceae family, these compounds have garnered significant interest in the scientific community for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the known congeners and derivatives of this compound, detailing their biological activities, the experimental protocols for their study, and the signaling pathways they modulate. All quantitative data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using diagrams.

Known Congeners and Derivatives of this compound

While specific literature detailing a wide array of synthetic derivatives of this compound is limited, several naturally occurring congeners have been isolated from Chromolaena odorata and related species. These compounds often share the same germacrane skeleton but differ in their stereochemistry and the nature of their ester side chains. The structural variations among these congeners play a crucial role in determining their biological potency and selectivity.

Biological Activity

Sesquiterpene lactones, including this compound and its congeners, are well-documented for their cytotoxic and anti-inflammatory properties. The biological activity is often attributed to the presence of the α-methylene-γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules, particularly cysteine residues in proteins, via a Michael-type addition. This reactivity allows these compounds to modulate the function of various proteins involved in critical cellular processes.

Cytotoxicity

A significant body of research has focused on the cytotoxic effects of sesquiterpenoids isolated from Chromolaena and Eupatorium species against various cancer cell lines. The data presented below summarizes the cytotoxic activities of compounds structurally related to this compound.

CompoundCell LineActivityIC50 (µM)Reference
Eupachinilide AP-388, A-549Moderate Cytotoxicity-[1]
Eupachinilide EP-388, A-549Moderate Cytotoxicity-[1]
Eupachinilide FP-388, A-549Moderate Cytotoxicity-[1]
Eupachinilide IP-388, A-549Moderate Cytotoxicity-[1]
Eupalinolide CA-549, BGC-823, SMMC-7721, HL-60Potent Cytotoxicity-[2]
Eupalinolide DA-549, BGC-823, SMMC-7721, HL-60Potent Cytotoxicity-[2]
Eupalinolide EA-549, BGC-823, SMMC-7721, HL-60Potent Cytotoxicity-[2]

Note: Specific IC50 values for some compounds were not provided in the source material, but their activity was described as "moderate" or "potent".

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones are a key area of investigation. These compounds have been shown to inhibit key inflammatory mediators and pathways. For instance, chromomoric acid C-I, a phytoprostane from Chromolaena odorata, has been identified as a potent activator of the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress and inflammation.[3][4]

Experimental Protocols

The isolation and characterization of this compound and its congeners, as well as the evaluation of their biological activity, involve a series of established experimental procedures.

Isolation and Purification

A general workflow for the isolation of sesquiterpene lactones from plant material is outlined below.

G plant_material Dried and Powdered Plant Material (e.g., Chromolaena odorata) extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., Hexane, Chloroform, n-Butanol) extraction->partitioning column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partitioning->column_chromatography hplc High-Performance Liquid Chromatography (HPLC) (Preparative or Semi-preparative) column_chromatography->hplc pure_compound Pure Congeners/Derivatives hplc->pure_compound

Caption: General workflow for the isolation and purification of sesquiterpene lactones.

Detailed Methodology:

  • Extraction: The dried and powdered plant material is typically extracted with a solvent such as methanol or ethyl acetate at room temperature.[5]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[5]

  • Column Chromatography: The resulting fractions are further purified using column chromatography techniques. Silica gel is commonly used as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase. Sephadex LH-20 chromatography may also be employed for further separation.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual compounds is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy are essential for determining the carbon skeleton and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Cytotoxicity Assays

The cytotoxic activity of the compounds is typically evaluated using in vitro assays on various cancer cell lines.

Methodology (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The viable cells metabolize MTT into a purple formazan product, which is then solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways

Sesquiterpene lactones are known to exert their biological effects by modulating various signaling pathways that are often dysregulated in diseases like cancer and inflammation. The electrophilic nature of the α-methylene-γ-lactone moiety allows these compounds to covalently bind to and inhibit the function of key signaling proteins.

G cluster_0 Cellular Processes cluster_1 Signaling Pathways proliferation Proliferation apoptosis Apoptosis inflammation Inflammation nrf2 Nrf2 Pathway nrf2->inflammation Regulates nfkb NF-κB Pathway nfkb->proliferation Promotes nfkb->inflammation Promotes stat3 STAT3 Pathway stat3->proliferation Promotes stat3->apoptosis Inhibits stl Sesquiterpene Lactones (e.g., this compound) stl->nrf2 Activates stl->nfkb Inhibits stl->stat3 Inhibits

Caption: Key signaling pathways modulated by sesquiterpene lactones.

  • Nrf2 Pathway: As mentioned earlier, some sesquiterpenoids from Chromolaena can activate the Nrf2 pathway, which upregulates the expression of antioxidant and cytoprotective genes, thereby conferring protection against oxidative stress and inflammation.[3][4]

  • NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation and cell survival. Many sesquiterpene lactones have been shown to inhibit the NF-κB signaling pathway, often by directly alkylating and inactivating key components of the pathway, such as the IKK complex or NF-κB subunits themselves. This inhibition leads to a downregulation of pro-inflammatory cytokines and pro-survival genes.

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that plays a critical role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is common in many cancers. Sesquiterpene lactones have been reported to inhibit the phosphorylation and activation of STAT3, thereby blocking its downstream signaling and inducing apoptosis in cancer cells.

Conclusion

This compound and its congeners represent a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Their unique chemical structures and their ability to modulate key cellular signaling pathways make them attractive lead compounds for drug discovery. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds, to synthesize novel derivatives with improved potency and selectivity, and to comprehensively evaluate their therapeutic potential in preclinical and clinical studies. This technical guide serves as a foundational resource for researchers embarking on the exploration of this fascinating family of natural products.

References

Ethnobotanical Uses and Bioactivity of Chromolaena glaberrima Containing 3-Epichromolaenide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of Chromolaena glaberrima, a plant species native to Mexico and Central America, with a focus on its ethnobotanical uses and the potential pharmacological activities of its constituent compound, 3-Epichromolaenide. Due to the limited specific research on Chromolaena glaberrima and this compound, this guide also incorporates broader data on the biological activities of the sesquiterpene lactone class of compounds, to which this compound belongs.

Introduction to Chromolaena glaberrima and this compound

Chromolaena glaberrima (DC.) R.M.King & H.Rob. is a shrub belonging to the Asteraceae family.[1] It is primarily found in the seasonally dry tropical biome of Mexico and Central America.[1] Ethnobotanical studies of medicinal plants in Mexico have identified a wide range of traditional uses for various plant species, with the Asteraceae family being prominently featured.[1][2][3][4]

This compound is a sesquiterpene lactone, a class of naturally occurring chemical compounds known for their diverse biological activities. While the presence of this compound in Chromolaena glaberrima is noted, specific research detailing its pharmacological properties is limited. This guide will, therefore, draw upon the broader knowledge of sesquiterpene lactones to infer potential activities.

Ethnobotanical Uses of Chromolaena glaberrima

Ethnobotanical surveys in Mexico have documented the use of numerous plant species in traditional medicine.[1][2][3][4][5] The Asteraceae family, to which Chromolaena glaberrima belongs, is one of the most frequently cited families for medicinal purposes.[1][2][3][4] While comprehensive ethnobotanical data for C. glaberrima is not as extensive as for its relative, Chromolaena odorata, there is documented use in Mexican traditional medicine.

A review of antitussive plants used in Mexican traditional medicine lists Chromolaena glaberrima as a plant utilized for this purpose.[6][7] The parts of the plant employed and the specific methods of preparation for treating coughs are not extensively detailed in the available literature. This traditional use suggests potential anti-inflammatory or demulcent properties that warrant further scientific investigation.

Pharmacological Activities of Sesquiterpene Lactones

This compound is classified as a sesquiterpene lactone. This class of compounds has been the subject of considerable scientific interest due to their wide range of biological activities, including anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their anti-inflammatory properties.[8][9] Their mechanism of action often involves the modulation of key inflammatory pathways. Many sesquiterpenes have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[3][10][11] This inhibition is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Furthermore, some sesquiterpene lactones can interfere with the activation of transcription factors that play a central role in the inflammatory response, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[12][13] By inhibiting these pathways, they can reduce the expression of various pro-inflammatory cytokines and chemokines. The potential anti-inflammatory action of this compound could be a promising area for future research, potentially validating the traditional use of C. glaberrima as an antitussive.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic activity of sesquiterpene lactones against various cancer cell lines.[14][15][16] This activity is often attributed to the presence of an α,β-unsaturated carbonyl group, such as the α-methylene-γ-lactone moiety, which can react with nucleophiles in biological systems, including sulfhydryl groups in proteins and enzymes. This interaction can disrupt cellular processes and lead to apoptosis or cell cycle arrest. The potential for this compound to exhibit cytotoxic effects makes it a candidate for further investigation in cancer research.

Quantitative Data

Biological ActivityAssay TypeCell Line(s)Endpoint MeasuredExample IC₅₀/EC₅₀ Range (µM)
Cytotoxicity MTT AssayVarious cancer cell lines (e.g., MCF-7, HeLa, A549)Cell Viability1 - 100
Normal cell lines (e.g., Vero, WI-38)Cell Viability> 100
Anti-inflammatory Griess AssayMacrophage cell lines (e.g., RAW 264.7)Nitric Oxide (NO) Production10 - 200
ELISAMacrophage cell lines (e.g., RAW 264.7)Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6)10 - 200
Western BlotMacrophage cell lines (e.g., RAW 264.7)Protein expression (e.g., iNOS, COX-2, p-NF-κB)-

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following is a generalized protocol for the MTT assay, a common method for assessing the cytotoxicity of natural products.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a test compound (e.g., this compound) on cultured mammalian cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Test compound (this compound)

  • Mammalian cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down or by placing the plate on a shaker for 5-15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the ethnobotanical and pharmacological investigation of Chromolaena glaberrima and its constituents.

Ethnobotanical_Workflow cluster_ethnobotany Ethnobotanical Investigation cluster_phytochemistry Phytochemical Analysis cluster_pharmacology Pharmacological Evaluation Field Surveys Field Surveys Informant Interviews Informant Interviews Plant Collection & Identification Plant Collection & Identification Data Analysis Data Analysis Extraction Extraction Plant Collection & Identification->Extraction Isolation & Purification Isolation & Purification Structure Elucidation Structure Elucidation In vitro Bioassays In vitro Bioassays Structure Elucidation->In vitro Bioassays In vivo Studies In vivo Studies In vitro Bioassays->In vivo Studies Mechanism of Action Mechanism of Action In vivo Studies->Mechanism of Action

Caption: Workflow for the investigation of medicinal plants.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway MAPK Pathway MAPK Pathway TLR4->MAPK Pathway Pro-inflammatory Mediators iNOS, COX-2 NF-kB Pathway->Pro-inflammatory Mediators Pro-inflammatory Cytokines TNF-α, IL-6 NF-kB Pathway->Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Mediators MAPK Pathway->Pro-inflammatory Cytokines This compound This compound (Potential Inhibitor) This compound->NF-kB Pathway This compound->MAPK Pathway

Caption: Potential anti-inflammatory signaling pathways.

Conclusion and Future Directions

The ethnobotanical use of Chromolaena glaberrima as an antitussive in Mexican traditional medicine provides a valuable starting point for modern pharmacological investigation. While direct scientific evidence for the bioactivity of this compound is currently limited, the well-established anti-inflammatory and cytotoxic properties of the broader class of sesquiterpene lactones suggest that this compound holds significant potential for drug discovery and development.

Future research should focus on:

  • Comprehensive Phytochemical Profiling: A thorough analysis of the chemical constituents of Chromolaena glaberrima to quantify the presence of this compound and identify other potentially bioactive compounds.

  • Isolation and Bioactivity Screening: The isolation of pure this compound and its systematic evaluation in a panel of in vitro bioassays to determine its cytotoxic and anti-inflammatory activities.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms by which this compound exerts its biological effects, including its impact on key signaling pathways.

  • In vivo Validation: Progression of promising in vitro findings to in vivo animal models to assess efficacy and safety.

This targeted approach will be essential to unlock the therapeutic potential of Chromolaena glaberrima and its constituent, this compound, and to provide a scientific basis for its traditional medicinal uses.

References

Methodological & Application

Application Note & Protocol: A Representative Total Synthesis of a Guaianolide Sesquiterpene

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Total Synthesis Protocol for Guaianolide Sesquiterpenes Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A detailed, peer-reviewed total synthesis protocol for 3-Epichromolaenide could not be located in the scientific literature. Therefore, this document provides a comprehensive protocol for the total synthesis of (+)-Mikanokryptin, a structurally related guaianolide sesquiterpene, as a representative example. This synthesis was reported by Zhao Y-M and Maimone TJ in Angew. Chem. Int. Ed. 2017, 56, 1624–1628.[1]

Introduction

Guaianolides are a large and diverse class of sesquiterpene lactones, many of which exhibit significant biological activities, making them attractive targets for total synthesis.[1] The complex, fused ring systems and dense stereochemistry of these molecules present considerable synthetic challenges. This application note details a robust and scalable 10-step total synthesis of the trans-fused 8,12-guaianolide, (+)-mikanokryptin, starting from the readily available chiral pool member (+)-carvone.[1] This strategy highlights a double allylation approach to construct the core 5-7-5 tricyclic skeleton.[1]

Overall Synthetic Strategy

The retrosynthetic analysis for (+)-mikanokryptin reveals a convergent approach. The key disconnections involve a late-stage chemoselective allylic oxidation and a crucial intramolecular metal-mediated aldehyde allylation to form the seven-membered ring. The synthesis begins with the modification of (+)-carvone to install the necessary functionality for the key cyclization step.

Experimental Protocols

The following protocols are adapted from the gram-scale synthesis of (+)-mikanokryptin.[1]

Synthesis of Chloro-cis-carveol (5)

A solution of (+)-carvone is first subjected to allylic chlorination followed by a Luche reduction in a one-pot procedure to yield chloro-cis-carveol. This procedure is reported to be reliable on a 30-gram scale.[1]

Reagent/SolventMolar Equiv.Amount
(+)-Carvone1.030 g
SO₂Cl₂--
Na₂CO₃--
Luche Reduction Reagents--
Product Yield
Chloro-cis-carveol (5)~80%
Silylation and Allylation to form Diene (7)

The resulting chloro-cis-carveol (5) is protected as a silyl ether and subsequently undergoes a key allylation to install the five-carbon side chain, forming the diene intermediate (7).

Starting MaterialReagentConditionsProductYield
Chloro-cis-carveol (5)TBSCl, ImidazoleDMFSilyl Ether (6)-
Silyl Ether (6)Allylating Agent-Diene (7)-
Ring-Closing Metathesis and Deprotection

The diene (7) is subjected to ring-closing metathesis to form the seven-membered ring, followed by deprotection of the silyl ether to yield the alcohol (9).

Starting MaterialCatalystConditionsProductYield
Diene (7)Grubbs II CatalystCH₂Cl₂Cyclized Product (8)-
Cyclized Product (8)TBAFTHFAlcohol (9)-
Oxidation and Intramolecular Allylation

The alcohol (9) is oxidized to the corresponding aldehyde, which then undergoes a diastereoselective intramolecular indium-mediated allylation to furnish the tricyclic guaianolide skeleton (11).

Starting MaterialReagentConditionsProductYield
Alcohol (9)Dess-Martin PeriodinaneCH₂Cl₂Aldehyde (10)-
Aldehyde (10)In, Allyl BromideTHF/H₂OTricycle (11)-
Final Steps to (+)-Mikanokryptin (1)

The synthesis is completed by chemoselective reduction of the Δ10,14 alkene and a final allylic oxidation.

Starting MaterialReagentConditionsProductYield
Tricycle (11)Wilkinson's Catalyst (for other reductions)-Reduced Intermediate-
Tricycle (11)PtO₂/H₂ (for full hydrogenation)-Hydrogenated Intermediate-
PrecursorMnO₂CH₂Cl₂(+)-Mikanokryptin (1)~100%

Summary of Yields

The overall yield for the 10-step synthesis of (+)-mikanokryptin from (+)-carvone is 6%, allowing for the production of one gram of the final product in a single batch.[1]

Experimental Workflow

The following diagram illustrates the overall workflow for the total synthesis of (+)-Mikanokryptin.

Total_Synthesis_Mikanokryptin start (+)-Carvone step1 Allylic Chlorination Luche Reduction start->step1 int1 Chloro-cis-carveol (5) step1->int1 step2 Silylation int1->step2 int2 Silyl Ether (6) step2->int2 step3 Allylation int2->step3 int3 Diene (7) step3->int3 step4 Ring-Closing Metathesis int3->step4 int4 Cyclized Product (8) step4->int4 step5 Deprotection int4->step5 int5 Alcohol (9) step5->int5 step6 Oxidation int5->step6 int6 Aldehyde (10) step6->int6 step7 Intramolecular Allylation int6->step7 int7 Tricycle (11) step7->int7 step8 Chemoselective Reduction int7->step8 int8 Reduced Intermediate step8->int8 step9 Allylic Oxidation int8->step9 end (+)-Mikanokryptin (1) step9->end

Caption: Total Synthesis Workflow for (+)-Mikanokryptin.

Conclusion

This application note provides a detailed protocol for the gram-scale total synthesis of the guaianolide (+)-mikanokryptin. The described route, employing a double allylation strategy, offers a robust and scalable approach to this important class of natural products and serves as a valuable example for the synthesis of other complex guaianolides. The successful execution of this synthesis provides a platform for further investigation into the biological activities of these compounds.

References

Application Notes and Protocols for the GC-MS Analysis of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Isolated from plants of the Chromolaena genus, this compound is of interest to researchers in natural product chemistry, pharmacology, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex mixtures.

These application notes provide a comprehensive guide to the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis. The protocols provided are based on established methods for the analysis of sesquiterpene lactones and secondary metabolites from Chromolaena species and are intended as a starting point for method development and validation.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried plant material, such as leaves of Chromolaena odorata.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Glass vials

Procedure:

  • Maceration: Weigh 10 g of the dried, powdered plant material and place it in a flask. Add 100 mL of methanol and allow it to macerate for 24-48 hours at room temperature with occasional shaking.

  • Filtration: Filter the extract through filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C until a crude extract is obtained.

  • Solvent Partitioning: Dissolve the crude extract in a mixture of methanol and water (9:1 v/v) and perform liquid-liquid partitioning with hexane to remove nonpolar compounds. Discard the hexane phase.

  • Further Partitioning: Subsequently, partition the methanol/water phase with dichloromethane. The sesquiterpene lactones will preferentially partition into the dichloromethane phase.

  • Drying and Final Concentration: Collect the dichloromethane phase and dry it over anhydrous sodium sulfate. Filter and concentrate the solvent to dryness under reduced pressure to yield the enriched this compound fraction.

  • Reconstitution: Reconstitute the final dried extract in a suitable solvent for GC-MS analysis (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

GC-MS Analysis Protocol

This protocol outlines the instrumental parameters for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Autosampler

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 10 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Solvent Delay: 5 minutes.

Derivatization Protocol (Optional)

For certain sesquiterpene lactones, derivatization can improve volatility and thermal stability, leading to better chromatographic peak shape and sensitivity. Silylation is a common derivatization technique.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

Procedure:

  • Evaporate a known volume of the extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before injecting into the GC-MS.

Data Presentation

The identification of this compound in a sample is achieved by comparing its retention time and mass spectrum with that of a reference standard. In the absence of a standard, tentative identification can be made based on the interpretation of the mass spectrum and comparison with library data for similar compounds.

Table 1: Expected Quantitative Data for this compound (Hypothetical)

ParameterExpected ValueDescription
Molecular FormulaC₂₂H₂₈O₇
Molecular Weight404.45 g/mol
Retention Time (RT)~20-25 minOn a DB-5ms column under the specified conditions. This is an estimate and requires experimental verification.
Molecular Ion [M]⁺m/z 404Expected to be of low abundance or absent in the EI spectrum.
Key Fragment Ions (m/z)344, 284, 256, 199These are hypothetical abundant fragments based on the structure of this compound, representing losses of acetic acid (60 Da), further neutral losses, and cleavage of the sesquiterpene backbone.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Solvent Extraction (Methanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (Hexane, Dichloromethane) extraction->partitioning concentration Concentration partitioning->concentration reconstitution Reconstitution concentration->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection data_acquisition Data Acquisition detection->data_acquisition identification Compound Identification (RT & Mass Spectrum) data_acquisition->identification quantification Quantification identification->quantification

Caption: Workflow for the GC-MS analysis of this compound.

Potential Signaling Pathway Involvement

Germacranolide sesquiterpenes, a class to which this compound belongs, have been reported to modulate inflammatory pathways. A common target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential inhibitory role of a germacranolide.

signaling_pathway cluster_pathway Simplified NF-κB Signaling Pathway cluster_inhibition Potential Inhibition stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates gene_transcription Pro-inflammatory Gene Transcription compound This compound (Germacranolide) compound->ikb_kinase inhibits

Application Notes and Protocols for In Vitro Assays Using 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory and anti-cancer properties of 3-Epichromolaenide. The methodologies are based on standard laboratory techniques for natural product screening and characterization.

Anti-Inflammatory Activity Assays

Chronic inflammation is implicated in various diseases, and identifying compounds that can modulate inflammatory pathways is a key area of drug discovery. These assays are designed to measure the effect of this compound on key inflammatory mediators and signaling pathways in a cellular context.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To determine the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding 1 µg/mL of LPS to each well (except for the negative control) and incubate for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

Inhibition of Prostaglandin E2 (PGE2) Production

Objective: To assess the inhibitory effect of this compound on the production of Prostaglandin E2 (PGE2), another key pro-inflammatory mediator.[1]

Experimental Protocol:

  • Follow steps 1-4 from the Nitric Oxide Inhibition protocol.

  • PGE2 Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Western Blot Analysis for iNOS and COX-2 Expression

Objective: To determine if the inhibition of NO and PGE2 production by this compound is due to the downregulation of their respective synthesizing enzymes, iNOS and COX-2.

Experimental Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS as described previously.

  • Protein Extraction: After treatment, lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Anti-Inflammatory Activity
AssayThis compound ConcentrationResult (Example)
NO Inhibition IC50 (µM)15.2
PGE2 Inhibition IC50 (µM)12.8
iNOS Expression % Inhibition at 20 µM65%
COX-2 Expression % Inhibition at 20 µM58%
Signaling Pathway Visualization: NF-κB and MAPK Inhibition

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2][3][4]

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK AP1 AP-1 MAPKs->AP1 Nucleus Nucleus AP1->Nucleus translocates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus translocates Epichromolaenide This compound Epichromolaenide->MAPKs Inhibits Epichromolaenide->IKK Inhibits ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes transcription apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation Epichromolaenide This compound Bax Bax Epichromolaenide->Bax Upregulates Bcl2 Bcl-2 Epichromolaenide->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Apoptosome->Caspase9 activates CleavedCaspase9 Cleaved Caspase-9 Caspase9->CleavedCaspase9 Caspase3 Pro-Caspase-3 CleavedCaspase9->Caspase3 activates CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP cleaves Apoptosis Apoptosis CleavedCaspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis experimental_workflow cluster_anti_inflammatory Anti-Inflammatory Assays cluster_anti_cancer Anti-Cancer Assays a1 RAW 264.7 Cell Culture a2 Treatment with This compound + LPS a1->a2 a3 Griess Assay (NO) a2->a3 a4 ELISA (PGE2) a2->a4 a5 Western Blot (iNOS, COX-2) a2->a5 Data_Analysis Data Analysis and Interpretation a3->Data_Analysis a4->Data_Analysis a5->Data_Analysis b1 Cancer Cell Line Culture b2 Treatment with This compound b1->b2 b3 MTT Assay (IC50) b2->b3 b4 Annexin V/PI Staining (Apoptosis) b2->b4 b5 Western Blot (Apoptosis Proteins) b2->b5 b3->Data_Analysis b4->Data_Analysis b5->Data_Analysis

References

Application Notes and Protocols for Cell Culture Studies with 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest data review, specific cell culture studies and established signaling pathways for 3-Epichromolaenide are not extensively documented in publicly available scientific literature. The following application notes, protocols, and data are presented as a representative example based on standard methodologies used for the initial characterization of novel natural products with potential cytotoxic and anti-inflammatory properties. The quantitative data herein is hypothetical and for illustrative purposes.

Application Notes

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. These compounds often exhibit cytotoxic effects against cancer cell lines and can modulate inflammatory responses. These application notes provide standardized protocols for evaluating the in vitro efficacy of this compound, focusing on its potential as an anti-cancer and anti-inflammatory agent.

Potential Applications
  • Oncology Research: Initial screening of cytotoxic activity against various cancer cell lines to determine potency (IC₅₀) and selectivity.

  • Drug Development: Investigation of the mechanism of action, including apoptosis induction and cell cycle arrest, as a potential lead compound for cancer therapy.

  • Immunology & Inflammation Research: Assessment of anti-inflammatory properties by measuring the inhibition of key inflammatory mediators in macrophage cell models.

Experimental Protocols & Data

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound. The assay quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan product.[1]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Hypothetical Data:

Cell LineDescriptionHypothetical IC₅₀ (µM) of this compound
HeLaHuman Cervical Cancer8.5
MCF-7Human Breast Adenocarcinoma12.2
A549Human Lung Carcinoma15.8
HEK293 (Control)Human Embryonic Kidney (Normal)> 50
Protocol 2: Analysis of Apoptosis via Caspase-3 Activity

This protocol measures the induction of apoptosis by quantifying the activity of Caspase-3, a key executioner caspase.[2][3]

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa) in a 6-well plate and grow to 70-80% confluency. Treat with this compound at various concentrations (e.g., 0, 5, 10, 20 µM) for 24 hours.

  • Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

  • Caspase-3 Assay: In a 96-well plate, add 50 µg of protein extract to each well. Initiate the reaction by adding a reaction buffer containing the Caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm, which corresponds to the chromophore p-nitroaniline (pNA) cleaved from the substrate.

  • Data Analysis: Calculate the fold-change in Caspase-3 activity relative to the untreated control.

Hypothetical Data:

Treatment Concentration (µM)Hypothetical Caspase-3 Activity (Fold Change vs. Control)
0 (Vehicle Control)1.0
51.8
103.2
205.5
Protocol 3: Assessment of Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][5]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include wells with untreated cells and cells treated with LPS alone.

  • Nitrite Measurement (Griess Assay): Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubation and Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibition of NO production as a percentage relative to the LPS-only control.

Hypothetical Data:

TreatmentHypothetical Nitrite Concentration (µM)% Inhibition of NO Production
Control (No LPS)1.2-
LPS (1 µg/mL) only35.50%
LPS + this compound (5 µM)24.830.1%
LPS + this compound (10 µM)15.656.1%
LPS + this compound (20 µM)8.974.9%

Visualizations: Workflows and Signaling Pathways

General Experimental Workflow

G cluster_setup Phase 1: Experiment Setup cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis Culture Cell Culture (e.g., HeLa, RAW 264.7) Treatment Treatment with This compound Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Caspase-3) Treatment->Apoptosis Inflammation Anti-inflammatory Assay (Griess Reagent) Treatment->Inflammation IC50 IC50 Calculation Cytotoxicity->IC50 FoldChange Fold Change Analysis Apoptosis->FoldChange Inhibition % Inhibition Calculation Inflammation->Inhibition

Caption: General workflow for in vitro evaluation of this compound.

Putative Apoptosis Signaling Pathway

This diagram illustrates a potential mechanism by which this compound could induce apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for natural products.[6][7]

G Compound This compound Mito Mitochondria Compound->Mito Stress Signal CytoC Cytochrome c Release Mito->CytoC Casp9 Pro-Caspase-9 CytoC->Casp9 activates aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 cleaves aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Putative mitochondrial pathway of apoptosis induced by this compound.

Putative Anti-inflammatory Signaling Pathway

This diagram shows a potential mechanism for the anti-inflammatory effects of this compound, focusing on the inhibition of the NF-κB pathway, which is central to inflammation.[4][5]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Compound This compound Compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB / IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (Active) NFkB_IkB->NFkB IκBα degraded Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes transcription

Caption: Putative inhibition of the NF-κB inflammatory pathway by this compound.

References

Unraveling the Molecular Mysteries of 3-Epichromolaenide: A Guide to Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

3-Epichromolaenide, a sesquiterpenoid isolated from Chromolaena glaberrima, represents a promising natural product for further investigation.[] While specific mechanism of action studies on this compound are not yet available in the scientific literature, its chemical classification as a sesquiterpenoid from the Asteraceae family provides a strong rationale for exploring its potential anti-inflammatory and anticancer properties.[2][3] Sesquiterpene lactones, a major class of compounds from this family, are well-documented to exert their biological effects through the modulation of key signaling pathways implicated in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6][7]

This document provides a comprehensive set of protocols and data presentation guidelines to facilitate the investigation of the mechanism of action of this compound. The following experimental workflows are based on established methodologies for characterizing the anti-inflammatory and anticancer activities of natural products.

Key Biological Questions to Address:

  • What is the cytotoxic and/or anti-proliferative activity of this compound in relevant cell lines?

  • Does this compound modulate the production of pro-inflammatory mediators?

  • Which key signaling pathways are affected by this compound treatment?

  • What are the specific molecular targets of this compound within these pathways?

Data Presentation

To ensure clarity and facilitate comparative analysis, all quantitative data from the proposed experiments should be summarized in the following tabular format.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Example:
MCF-7Breast Cancer50.2 ± 4.535.8 ± 3.121.3 ± 2.5
A549Lung Cancer65.1 ± 5.848.9 ± 4.232.7 ± 3.9
PC-3Prostate Cancer42.6 ± 3.929.1 ± 2.818.5 ± 2.1
Experimental Data

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages (e.g., RAW 264.7)

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Example:
Vehicle Control-15.2 ± 2.18.9 ± 1.55.4 ± 0.9
LPS (1 µg/mL)-2540.8 ± 180.51850.3 ± 150.2980.6 ± 95.7
LPS + this compound101820.4 ± 150.31240.7 ± 110.8650.1 ± 60.3
LPS + this compound25980.1 ± 95.6750.2 ± 70.4320.8 ± 35.1
LPS + this compound50450.7 ± 40.8280.9 ± 25.6110.2 ± 15.4
Experimental Data

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, and 72 hours.

  • After each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Protocol 2: Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is used to investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cell line of interest (e.g., RAW 264.7 or a cancer cell line)

  • This compound

  • Stimulant (e.g., LPS or TNF-α)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with this compound and/or a stimulant for the appropriate time.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).

Visualizations

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known activities of related sesquiterpenoids.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor/ Stress Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS JNK JNK Receptor->JNK p38 p38 Receptor->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nucleus ERK ERK->ERK_nucleus Translocation JNK_nucleus JNK JNK->JNK_nucleus Translocation p38_nucleus p38 p38->p38_nucleus Translocation Epichromolaenide This compound Epichromolaenide->RAF Potential Inhibition Epichromolaenide->MEK Epichromolaenide->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK_nucleus->Transcription_Factors JNK_nucleus->Transcription_Factors p38_nucleus->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) Transcription_Factors->Gene_Expression

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Start Start: Investigate This compound Cell_Viability Protocol 1: Cell Viability Assay (e.g., MTT) Start->Cell_Viability Cytokine_Production Protocol 2: Cytokine Production Assay (e.g., ELISA) Start->Cytokine_Production Signaling_Pathways Protocol 3: Western Blot for Signaling Pathways Cell_Viability->Signaling_Pathways If cytotoxic/ anti-proliferative Cytokine_Production->Signaling_Pathways If anti-inflammatory Data_Analysis Data Analysis and Interpretation Signaling_Pathways->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Disclaimer: The proposed mechanisms of action, signaling pathways, and experimental outcomes described in this document are based on the known biological activities of structurally related compounds and are intended to serve as a guide for future research on this compound. Further experimental validation is required to confirm these hypotheses.

References

Formulation of 3-Epichromolaenide for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anticancer properties. As with many lipophilic compounds, the formulation of this compound for in vivo studies presents a significant challenge due to its presumed low aqueous solubility. This document provides detailed application notes and protocols to guide researchers in the successful formulation and administration of this compound for preclinical animal studies. The following sections offer insights into solubility enhancement, suggested vehicle formulations, and detailed experimental procedures.

Data Presentation: Solubility of Sesquiterpene Lactones

CompoundMolecular Weight ( g/mol )Aqueous Solubility (mg/L)Reference
Dehydrocostuslactone230.315.1[1]
Costunolide232.3226.0[1]
Parthenolide248.32Low (not specified)[2]

Given its chemical structure, this compound is expected to have low water solubility. Therefore, solubility enhancement techniques are necessary for the preparation of a homogenous and injectable formulation for in vivo studies.

Recommended Formulation Strategy

A multi-component solvent system is recommended to achieve a stable and injectable formulation of this compound. A common and effective vehicle for poorly soluble compounds, including other sesquiterpene lactones like parthenolide, is a mixture of a primary organic solvent, a co-solvent, a surfactant, and a physiological solution[3].

Table 2: Recommended Vehicle Composition for In Vivo Administration

ComponentRoleRecommended Percentage (v/v)
Dimethyl sulfoxide (DMSO)Primary Solvent5 - 10%
Polyethylene glycol 300 (PEG300)Co-solvent/Solubility Enhancer30 - 40%
Tween-80 (Polysorbate 80)Surfactant/Emulsifier5%
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)Aqueous Base45 - 60%

Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity in animal models. It is crucial to perform a tolerability study of the vehicle alone in the selected animal model before initiating the drug efficacy studies.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the approximate solubility of this compound in various solvents and the recommended vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (200 proof)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare stock solutions of this compound in DMSO and ethanol at a high concentration (e.g., 10 mg/mL).

  • In separate microcentrifuge tubes, add an excess amount of this compound powder.

  • Add a fixed volume (e.g., 1 mL) of each test solvent (DMSO, ethanol, PEG300, and the recommended vehicle) to the respective tubes.

  • Vortex the tubes vigorously for 2 minutes.

  • Incubate the tubes at room temperature with continuous agitation for 24 hours to ensure equilibrium is reached.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant.

  • Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Express the solubility in mg/mL.

Protocol 2: Preparation of this compound Formulation for Intraperitoneal (IP) Injection

Objective: To prepare a sterile, injectable formulation of this compound for in vivo studies.

Materials:

  • This compound powder

  • Sterile DMSO

  • Sterile PEG300

  • Sterile Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Syringe filters (0.22 µm)

Procedure:

  • In a sterile vial, dissolve the required amount of this compound in DMSO. For example, to prepare a 1 mg/mL final solution, weigh the appropriate amount of the compound.

  • Add PEG300 to the vial and vortex until the solution is clear.

  • Add Tween-80 and vortex thoroughly.

  • Slowly add the saline to the mixture while vortexing to avoid precipitation.

  • The final composition should be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Sterile-filter the final formulation through a 0.22 µm syringe filter into a new sterile vial.

  • Visually inspect the solution for any precipitation or cloudiness before administration.

Protocol 3: In Vivo Antitumor Activity Assessment in a Mouse Xenograft Model

Objective: To evaluate the antitumor efficacy of the formulated this compound in a preclinical mouse model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

  • Matrigel

  • Prepared this compound formulation

  • Vehicle control (formulation without this compound)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Treatment:

    • Randomly divide the mice into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle control (IP injection)

      • Group 2: this compound (e.g., 10 mg/kg, IP injection)

      • Group 3: Positive control (standard-of-care chemotherapy), if applicable.

    • Administer the treatments daily or on a predetermined schedule for a specified duration (e.g., 21 days).

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Data Analysis and Endpoint:

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

    • Statistically analyze the differences in tumor growth between the treatment groups.

Mandatory Visualizations

Signaling Pathway

Sesquiterpene lactones are known to modulate multiple signaling pathways implicated in cancer and inflammation. A prominent target is the NF-κB pathway, which plays a crucial role in cell survival, proliferation, and inflammation.

G Hypothesized Signaling Pathway of this compound cluster_nucleus Nucleus extracellular Inflammatory Stimuli / Growth Factors receptor Cell Surface Receptor extracellular->receptor ikk IKK Complex receptor->ikk activates epichromolaenide This compound epichromolaenide->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb sequesters in cytoplasm nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocates to nucleus Nucleus gene_transcription Gene Transcription (Pro-inflammatory, Pro-survival) nfkb_nuc->gene_transcription induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates the key steps for evaluating the in vivo efficacy of a this compound formulation.

G Experimental Workflow for In Vivo Efficacy start Start formulation Prepare this compound Formulation start->formulation tumor_implant Tumor Cell Implantation start->tumor_implant treatment Administer Treatment (IP Injection) formulation->treatment tumor_growth Allow Tumor Growth (100-150 mm³) tumor_implant->tumor_growth grouping Randomize Mice into Groups tumor_growth->grouping grouping->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring endpoint Endpoint: Euthanasia and Tumor Excision monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for in vivo antitumor efficacy studies.

References

Application Notes and Protocols for the Analytical Standard of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities. Isolated from Chromolaena glaberrima, this compound is of interest to researchers in natural product chemistry, pharmacology, and drug discovery. These application notes provide detailed protocols for the analytical characterization and quantification of this compound, as well as a method for assessing its potential biological activity. Adherence to these standardized methods will ensure reproducibility and comparability of results across different laboratories.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for the development of analytical methods and for understanding its behavior in biological systems.

PropertyValueReference
CAS Number 89913-53-1N/A
Molecular Formula C₂₂H₂₈O₇N/A
Molecular Weight 404.45 g/mol N/A
Class SesquiterpenoidN/A
Appearance White to off-white solidAssumed
Solubility Soluble in methanol, ethanol, acetonitrile, chloroform, DMSO. Sparingly soluble in water.Assumed based on similar compounds
UV max (Methanol) ~210 nm[1][2]

Analytical Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification

This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound. The method is suitable for purity assessment and quantification in various matrices.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard/Sample dissolve Dissolve in Methanol start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for the quantification of this compound using HPLC-UV.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1200 Series or equivalent with UV detector
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile and Water (Gradient elution)
Gradient Program 0-20 min: 30-70% Acetonitrile; 20-25 min: 70-30% Acetonitrile; 25-30 min: 30% Acetonitrile
Flow Rate 1.0 mL/min[2]
Column Temperature 25 °C
Detection Wavelength 210 nm[1][2]
Injection Volume 20 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of HPLC-grade methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[4]

Method Validation Parameters (as per ICH Guidelines): [5][6][7][8]

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999[2]
Accuracy (% Recovery) 98 - 102%[2]
Precision (% RSD) Intra-day: ≤ 2%; Inter-day: ≤ 3%[2]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1[4]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1[4]
Specificity No interfering peaks at the retention time of the analyte
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Identification

This protocol is suitable for the qualitative identification of this compound, particularly in complex mixtures like plant extracts. Derivatization may be necessary to improve volatility.

Instrumentation and Conditions:

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms or equivalent non-polar column (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min
Carrier Gas Helium at 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 500 m/z
Injection Volume 1 µL (splitless)

Sample Preparation: [9]

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

  • If derivatization is required to improve volatility, silylation using a reagent like BSTFA can be performed.

  • Ensure the sample is free of non-volatile materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Instrumentation and Conditions:

ParameterCondition
NMR Spectrometer Bruker Avance III 500 MHz or equivalent
Solvent Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
Proton (¹H) NMR 32 scans, relaxation delay of 1 s
Carbon (¹³C) NMR 1024 scans, relaxation delay of 2 s
2D NMR COSY, HSQC, HMBC experiments for full structural assignment

Sample Preparation:

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent in a 5 mm NMR tube.

Expected ¹H NMR Spectral Data (Hypothetical, based on similar structures):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.0 - 7.0m2HOlefinic protons
4.0 - 5.5m3HProtons on oxygenated carbons
1.0 - 2.5m~20HAliphatic and allylic protons
0.8 - 1.2d, s3HMethyl protons

Protocol for Isolation of this compound from Chromolaena glaberrima

This protocol outlines a general procedure for the extraction and isolation of this compound from its natural source.

Overall Analytical Workflow

Analytical_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analytical Characterization cluster_bioassay Biological Activity plant Plant Material (Chromolaena glaberrima) extract Solvent Extraction plant->extract fractionate Column Chromatography extract->fractionate purify Preparative HPLC fractionate->purify isolate Isolated this compound purify->isolate hplc HPLC-UV (Purity & Quantification) isolate->hplc gcms GC-MS (Identification) isolate->gcms nmr NMR (Structure Elucidation) isolate->nmr cytotoxicity Cytotoxicity Assay isolate->cytotoxicity

Caption: Comprehensive workflow from isolation to analysis of this compound.

Procedure:

  • Extraction: Air-dried and powdered aerial parts of Chromolaena glaberrima are extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing this compound are pooled and further purified by preparative HPLC to yield the pure compound.

Protocol for In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the cytotoxic potential of this compound against a cancer cell line using the MTT assay. Sesquiterpenoids from Chromolaena species have shown antimicrobial and cytotoxic activities.[10][11]

Hypothetical Signaling Pathway for Cytotoxicity

Cytotoxicity_Pathway compound This compound cell_membrane Cell Membrane Penetration compound->cell_membrane ros ↑ Reactive Oxygen Species (ROS) cell_membrane->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A hypothetical pathway for this compound-induced cytotoxicity.

Procedure: [12][13][14]

  • Cell Culture: Culture a suitable cancer cell line (e.g., HeLa or PC3) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in DMSO (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and instrumentation. Always refer to relevant safety data sheets and institutional guidelines when handling chemicals and performing experiments.

References

Troubleshooting & Optimization

Technical Support Center: 3-Epichromolaenide Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3-Epichromolaenide from plant sources, primarily Chromolaena species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources can it be extracted?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring terpenoids. It is primarily isolated from plants of the Asteraceae family, notably Chromolaena glaberrima and Chromolaena odorata.[1] Sesquiterpene lactones are known for a wide range of biological activities, including anti-inflammatory and anticancer effects.[2]

Q2: Which solvents are most effective for extracting this compound?

A2: Polar organic solvents are generally effective for extracting sesquiterpene lactones. Methanol and ethanol have been shown to be effective in extracting a broad range of phytochemicals, including terpenoids, from Chromolaena odorata.[3] Some studies suggest that hydroalcoholic solutions (e.g., 50-70% ethanol) can provide a good balance of polarity for efficient extraction.[4][5][6][7] The choice of solvent can significantly impact the extraction efficiency and the profile of co-extracted compounds.

Q3: What are the common methods for extracting this compound?

A3: Common methods for the extraction of sesquiterpene lactones like this compound include:

  • Maceration: A simple technique involving soaking the plant material in a solvent for an extended period.[8]

  • Soxhlet Extraction: A continuous extraction method that can provide higher efficiency than maceration.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[4][5]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction.[6][7][8][9]

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of sesquiterpene lactones.[10] A suitable HPLC method with a Diode-Array Detector (DAD) can be developed to quantify this compound by comparing the peak area to that of a certified reference standard.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, providing potential causes and recommended solutions.

ProblemPotential CauseRecommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for solvent penetration.Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder.
Inappropriate Solvent Choice: The solvent may not have the optimal polarity to dissolve this compound effectively.Perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, ethyl acetate, and their aqueous mixtures) to determine the most effective one.
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction.Optimize the extraction time and temperature. For maceration, allow for sufficient soaking time with periodic agitation. For UAE and MAE, experiment with different time and temperature settings.
Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not be able to dissolve all the target compound.Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance between yield and solvent consumption.
Low Purity of this compound Co-extraction of Impurities: The chosen solvent may be extracting a large number of other compounds along with this compound.Employ a multi-step extraction or partitioning process. For example, an initial extraction with a non-polar solvent like hexane can remove lipids before extracting with a more polar solvent. Liquid-liquid partitioning can further separate compounds based on their polarity.
Degradation of this compound: The compound may be unstable under the extraction or purification conditions (e.g., high temperatures, exposure to light, or extreme pH).Avoid prolonged exposure to high temperatures by using methods like UAE or MAE at controlled temperatures. Use a rotary evaporator at a low temperature for solvent removal. Protect the extract from light and consider working under neutral pH conditions.
Difficulty in Isolating this compound Incomplete Elution from Chromatography Column: The solvent system used for column chromatography may not be effectively eluting the compound from the stationary phase.Perform small-scale trials with different solvent systems (e.g., gradients of hexane and ethyl acetate) to optimize the separation and ensure complete elution of the target compound.
Formation of Emulsions during Liquid-Liquid Extraction: The formation of stable emulsions can lead to poor separation of layers and loss of product.Try adding a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.

Data Presentation

Extraction MethodSolventTemperature (°C)TimeYield (mg/g of dry plant material)Reference
Maceration96% EthanolRoom Temp.72 hoursNot specified[11]
Microwave-Assisted Extraction (MAE)50% Ethanol623 min75.76 (Total Phenolics)[6][9]
Ultrasound-Assisted Extraction (UAE)57% Ethanol6035 min111.77 (Total Phenolics)[4][5]
Microwave-Assisted Extraction (MAE)40% Ethanol602 min56.13 (Total Phenolics)[7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation of Plant Material:

    • Dry the leaves of Chromolaena odorata in a shaded, well-ventilated area or in an oven at 40-50°C until a constant weight is achieved.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Place 10 g of the powdered plant material into a 500 mL Erlenmeyer flask.

    • Add 200 mL of 70% ethanol to the flask (solvent-to-solid ratio of 20:1).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

    • Combine the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography with silica gel, eluting with a gradient of hexane and ethyl acetate to isolate this compound.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Preparation of Plant Material:

    • Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction:

    • Place 5 g of the powdered plant material into a microwave-safe extraction vessel.

    • Add 100 mL of 60% ethanol (solvent-to-solid ratio of 20:1).

    • Place the vessel in a microwave extractor.

    • Set the microwave power to 400 W and the extraction time to 5 minutes. Maintain the temperature at 60°C.

  • Filtration and Concentration:

    • After extraction and cooling, filter the mixture as described in Protocol 1.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to yield the crude extract.

  • Purification (Optional):

    • Purify the crude extract using column chromatography as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Chromolaena sp.) drying Drying (40-50°C) plant_material->drying grinding Grinding drying->grinding powder Fine Powder grinding->powder extraction Extraction (UAE or MAE) powder->extraction filtration Filtration extraction->filtration filtrate Combined Filtrate filtration->filtrate concentration Concentration (Rotary Evaporator) filtrate->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling Pathways

Inhibition of the NF-κB Signaling Pathway by Sesquiterpene Lactones

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkB_p P-IκB proteasome Proteasomal Degradation IkB_p->proteasome SL Sesquiterpene Lactone (e.g., this compound) SL->IKK Inhibition SL->NFkB_n Inhibition DNA DNA NFkB_n->DNA Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: Inhibition of the NF-κB pathway by sesquiterpene lactones.[2][10][11]

Induction of Apoptosis via the MAPK and Mitochondrial Pathways by Sesquiterpene Lactones

apoptosis_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation SL Sesquiterpene Lactone (e.g., this compound) MAPKKK MAPKKK SL->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK/ERK) MAPKK->MAPK Bax Bax MAPK->Bax Activation Bcl2 Bcl-2 MAPK->Bcl2 Inhibition Mito Mitochondrion Bax->Mito Pore Formation Bcl2->Mito Inhibition CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis by sesquiterpene lactones.[8][9][10]

References

Overcoming solubility issues with 3-Epichromolaenide in biological assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3-Epichromolaenide in biological assays.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental use of this compound, offering solutions and best practices.

Frequently Asked Questions (FAQs):

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the recommended solvent for this compound?

A1: this compound, a sesquiterpene lactone, is expected to have low aqueous solubility. For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions. It is a polar aprotic solvent capable of dissolving a wide range of organic compounds. When preparing working dilutions in aqueous buffers, it is crucial to ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts in your assay.

Q2: What is the maximum recommended concentration of DMSO in my final assay medium?

A2: To minimize off-target effects and maintain the biological integrity of your assay, the final concentration of DMSO should ideally be 0.5% or lower. It is essential to test the tolerance of your specific cell line or assay system to different concentrations of DMSO by running appropriate vehicle controls.

Q3: Even with DMSO, I am struggling with solubility when making my final dilutions in phosphate-buffered saline (PBS). What can I do?

A3: If you are still observing precipitation, consider the following strategies:

  • Serial Dilutions: Instead of a large single dilution, perform serial dilutions of your DMSO stock solution in your aqueous buffer. This gradual change in solvent polarity can help maintain solubility.

  • Vortexing/Sonication: After adding the this compound stock to the aqueous buffer, ensure thorough mixing by vortexing. Gentle sonication for a short period can also aid in dissolution.

  • Pre-warming the Buffer: Gently warming your aqueous buffer to 37°C before adding the compound stock can sometimes improve solubility. However, be cautious about the thermal stability of this compound.

  • Use of Pluronic F-68: For particularly challenging cases, incorporating a small amount of a non-ionic surfactant like Pluronic F-68 in your final dilution buffer can help to maintain the compound in solution.

Q4: Can I use ethanol to dissolve this compound?

A4: While ethanol can be used to dissolve some sesquiterpene lactones, DMSO is generally a more effective solvent for this class of compounds. If you must use ethanol, it is recommended to use absolute ethanol to prepare a high-concentration stock solution. Similar to DMSO, ensure the final ethanol concentration in your assay is low and that appropriate vehicle controls are included.

Q5: Are there any alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A5: For in vivo applications where high concentrations of organic solvents are not feasible, several advanced formulation strategies can be explored. These include the use of cyclodextrins, liposomes, or solid dispersions to enhance the bioavailability of poorly soluble compounds.

II. Quantitative Data on Solubility

SolventGeneral Solubility of Sesquiterpene LactonesRecommended Starting Concentration for Stock
Dimethyl Sulfoxide (DMSO) Generally high10-50 mM
Ethanol (Absolute) Moderate to high10-20 mM
Methanol Moderate5-15 mM
Phosphate-Buffered Saline (PBS) Very low< 10 µM
Water Practically insoluble< 1 µM

III. Experimental Protocols

The following are detailed protocols for common experiments involving this compound.

A. Protocol for Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: In a sterile microcentrifuge tube or vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate the solution in a water bath sonicator.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

B. Protocol for a Standard Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed your target cancer cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the this compound DMSO stock solution in the complete cell culture medium. The final DMSO concentration in the highest treatment concentration should not exceed 0.5%. Include a vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

IV. Signaling Pathways and Experimental Workflows

While direct experimental evidence specifically linking this compound to the inhibition of NF-κB or STAT3 signaling pathways is not yet established in the literature, many sesquiterpene lactones are known to possess anti-inflammatory properties often mediated through these pathways. The following diagrams illustrate the general mechanisms of these pathways, which are putative targets for this compound.

A. Putative Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (e.g., LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription (Pro-inflammatory mediators) Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene Transcription (Pro-inflammatory mediators) This compound (Putative) This compound (Putative) This compound (Putative)->IKK Complex Inhibition?

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

B. Putative Inhibition of the STAT3 Signaling Pathway

STAT3_Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Receptor Receptor Cytokines (e.g., IL-6)->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 (Dimer) p-STAT3 (Dimer) STAT3->p-STAT3 (Dimer) Dimerization Nucleus Nucleus p-STAT3 (Dimer)->Nucleus Translocation Gene Transcription (Proliferation, Survival) Gene Transcription (Proliferation, Survival) Nucleus->Gene Transcription (Proliferation, Survival) This compound (Putative) This compound (Putative) This compound (Putative)->JAK Inhibition? This compound (Putative)->STAT3 Inhibition of Phosphorylation?

Caption: Putative inhibition of the STAT3 signaling pathway by this compound.

C. Experimental Workflow for Investigating NF-κB Inhibition

NFkB_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis of NF-κB Pathway cluster_2 Downstream Effects A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with this compound A->B C Stimulate with LPS or TNF-α B->C D Western Blot for p-IκBα, IκBα, p-p65, p65 C->D E Immunofluorescence for p65 Nuclear Translocation C->E F Luciferase Reporter Assay for NF-κB activity C->F G qRT-PCR for Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) C->G H ELISA for Cytokine Secretion C->H

Caption: Workflow for studying this compound's effect on NF-κB.

Technical Support Center: Synthesis of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Epichromolaenide. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for this compound?

A1: While a definitive total synthesis of this compound has not been widely published, a plausible route can be devised based on the synthesis of structurally related germacrane sesquiterpenes. A common strategy involves a convergent approach, starting from readily available chiral precursors. Key transformations would likely include:

  • Macrocyclization: Formation of the 10-membered germacrane core from an acyclic precursor, for which the Nozaki-Hiyama-Kishi (NHK) reaction is a powerful tool.

  • Stereoselective Epoxidation: Introduction of the epoxide ring with control over stereochemistry, for which a Sharpless asymmetric epoxidation is a suitable method.

  • Oxidation: Conversion of a secondary alcohol to a ketone. The Parikh-Doering oxidation is a mild and effective option for this step on complex molecules.

  • Lactonization: Formation of the characteristic γ-lactone ring, which can often be achieved under acidic or basic conditions from a suitable hydroxy-ester or epoxy-ester precursor.

Q2: What are the main challenges in the synthesis of the germacrane core?

A2: The primary challenge in constructing the 10-membered ring of germacranes is overcoming the entropic barrier to form a medium-sized ring. This often leads to low yields due to competing intermolecular reactions. Furthermore, the resulting cyclized product can be conformationally unstable and prone to acid- or heat-induced rearrangements.[1]

Q3: How can I purify complex sesquiterpenoid intermediates and the final product?

A3: Purification of sesquiterpenoids can be challenging due to their often similar polarities and potential for isomerization on stationary phases like silica gel. A combination of chromatographic techniques is typically employed. Initial purification can be done using column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC), often on a reversed-phase column, to isolate pure diastereomers. In some cases, techniques like counter-current chromatography can also be effective.

Troubleshooting Guide

Problem 1: Low Yield in Nozaki-Hiyama-Kishi (NHK) Macrocyclization

Symptoms:

  • Low conversion of the starting acyclic aldehyde-halide.

  • Formation of a significant amount of intermolecular coupling products or starting material decomposition.

  • Typical yields for macrocyclization of this type can range from 30-60%, so yields significantly below this may indicate an issue.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive Chromium(II) Chloride: The success of the NHK reaction is highly dependent on the quality of the CrCl₂. Ensure it is anhydrous and from a reliable source. It is often beneficial to use freshly opened or properly stored reagent.
Insufficient Nickel(II) Chloride Catalyst: Nickel salts are crucial for the catalytic cycle.[2] Ensure the correct stoichiometry of the NiCl₂ co-catalyst is used.
High Concentration: Macrocyclization reactions are favored at high dilution to minimize intermolecular side reactions. Try performing the reaction at a lower concentration (e.g., 0.01-0.001 M).
Slow Addition: Slow addition of the substrate to the reaction mixture can also favor the intramolecular cyclization. Use a syringe pump for controlled addition over several hours.
Solvent Choice: The solubility of the chromium salts is critical.[2] DMF and DMSO are common solvents. Ensure your substrate is also soluble and stable in the chosen solvent.
Problem 2: Poor Diastereoselectivity in Sharpless Asymmetric Epoxidation

Symptoms:

  • Formation of a nearly 1:1 mixture of diastereomeric epoxides.

  • Difficulty in separating the desired epoxide isomer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Chiral Ligand: The choice of diethyl tartrate (DET) enantiomer dictates the facial selectivity of the epoxidation. Ensure you are using the correct (+)- or (-)-DET for the desired stereochemistry.
Substrate Control Issues: The inherent stereochemistry of the substrate can either enhance (matched case) or oppose (mismatched case) the directing effect of the chiral catalyst. If you are in a mismatched case, the diastereoselectivity may be inherently low.
Catalyst Loading: Ensure the correct loading of the titanium(IV) isopropoxide and DET. Typically, a stoichiometric amount of the catalyst is used in Sharpless epoxidations.
Presence of Water: The reaction is sensitive to water, which can deactivate the catalyst. Use anhydrous solvents and reagents. The use of molecular sieves is recommended.
Temperature Control: The reaction is typically run at low temperatures (e.g., -20 °C) to enhance selectivity. Ensure proper temperature control throughout the reaction.
Problem 3: Incomplete Parikh-Doering Oxidation or Side Product Formation

Symptoms:

  • Incomplete conversion of the secondary alcohol to the ketone.

  • Formation of methylthiomethyl (MTM) ether byproducts.[3]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Reagent Stoichiometry: The Parikh-Doering oxidation can sometimes require a large excess of DMSO, the sulfur trioxide-pyridine complex, and the base to drive the reaction to completion.[3]
Reaction Time and Temperature: While it can often be run at room temperature, prolonged reaction times may be necessary for sterically hindered alcohols.[3]
Base Strength: Triethylamine or diisopropylethylamine are commonly used. Ensure the base is of high purity and used in sufficient excess to neutralize the generated acid.
Moisture: The sulfur trioxide-pyridine complex is hygroscopic. Ensure it is handled under anhydrous conditions.
Problem 4: Low Yield or Unwanted Rearrangements during Lactonization

Symptoms:

  • Low yield of the desired γ-lactone.

  • Formation of side products resulting from epoxide opening without lactonization, or rearrangement of the carbon skeleton.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Harsh Reaction Conditions: Acid- or base-catalyzed lactonization can sometimes lead to undesired side reactions, especially with a sensitive substrate like a germacrane. Screen milder conditions, such as using weaker acids or bases, or performing the reaction at lower temperatures.
Stereoelectronic Effects: The stereochemistry of the reacting centers can significantly influence the ease of lactonization. Ensure the hydroxyl and the ester (or a precursor) are in a favorable conformation for intramolecular cyclization.
Protecting Group Strategy: If other functional groups are interfering with the lactonization, consider a different protecting group strategy to mask their reactivity.
Alternative Lactonization Methods: Explore other methods for lactone formation, such as Yamaguchi or Mitsunobu conditions, which proceed under milder, neutral conditions.

Experimental Protocols

General Procedure for Nozaki-Hiyama-Kishi Macrocyclization:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add anhydrous Chromium(II) chloride and a catalytic amount of Nickel(II) chloride.

  • Add anhydrous DMF or DMSO and stir the suspension.

  • Prepare a solution of the acyclic aldehyde-halide precursor in the same anhydrous solvent.

  • Using a syringe pump, add the substrate solution to the stirred chromium/nickel suspension over a period of 6-12 hours to maintain high dilution.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Parikh-Doering Oxidation:

  • To a solution of the secondary alcohol in anhydrous dichloromethane (DCM) and DMSO, add triethylamine or diisopropylethylamine.[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfur trioxide-pyridine complex in portions.

  • Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous copper sulfate solution (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by flash column chromatography.[4]

Visualizations

Synthetic_Workflow Acyclic_Precursor Acyclic Precursor (from Farnesol) Germacrane_Core Germacrane Core (Alcohol) Acyclic_Precursor->Germacrane_Core Nozaki-Hiyama-Kishi Macrocyclization Epoxy_Alcohol Epoxy Alcohol Germacrane_Core->Epoxy_Alcohol Sharpless Asymmetric Epoxidation Epoxy_Ketone Epoxy Ketone Epoxy_Alcohol->Epoxy_Ketone Parikh-Doering Oxidation Epichromolaenide This compound Epoxy_Ketone->Epichromolaenide Lactonization Troubleshooting_Logic Start Low Yield in a Synthetic Step Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Concentration, Temp.) Start->Check_Conditions Check_Purity Analyze Purity of Starting Material Start->Check_Purity Optimize Systematically Optimize Reaction Parameters Check_Reagents->Optimize Check_Conditions->Optimize Check_Purity->Optimize Alternative Consider Alternative Synthetic Route/Method Optimize->Alternative If optimization fails

References

Technical Support Center: Optimizing 3-Epichromolaenide Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 3-Epichromolaenide is a specific phytochemical isolated from Chromolaena odorata. As of the current knowledge base, there is limited publicly available data on the specific dosage, administration, and pharmacokinetic profile of this isolated compound in animal models. Therefore, this guide provides general principles and best practices for establishing experimental protocols for a novel phytochemical, drawing on data from extracts of Chromolaena odorata and established methodologies for in vivo compound administration.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a new animal study?

A1: For a novel compound like this compound, a starting dose should be determined through a literature review of similar compounds or extracts from the source plant, Chromolaena odorata. Acute toxicity studies with extracts of C. odorata have shown a low toxic profile. For example, one study on an aqueous extract of C. odorata showed no mortality in rats at a dose of 2000 mg/kg.[1] Another study on an ethanolic extract reported an LD50 greater than 5000 mg/kg in rats.[2] However, a sub-acute study of an ethanolic extract showed some toxicity signs at doses of 250-500 mg/kg administered for 28 days.[3]

It is crucial to conduct a dose-ranging study (see "Experimental Protocols" section) to determine the maximum tolerated dose (MTD) and effective dose range for the purified this compound. A conservative starting point could be a fraction (e.g., 1/10th or 1/100th) of the no-observed-adverse-effect-level (NOAEL) from toxicity studies of C. odorata extracts, if available.

Q2: How should I prepare this compound for administration?

A2: The formulation of this compound will depend on its solubility and the chosen route of administration. Phytochemicals can often have poor water solubility.[4]

  • For Oral Administration: If soluble in water, sterile water or saline can be used. For poorly soluble compounds, a suspension can be made using vehicles such as 0.5% carboxymethyl cellulose (CMC) or a solution in a biocompatible oil (e.g., corn oil, sesame oil).

  • For Parenteral Injection (IP, IV, SC): The formulation must be sterile and have a pH close to physiological levels (7.2-7.4). For intravenous (IV) administration, the compound must be fully dissolved to prevent embolism. Co-solvents like DMSO or ethanol can be used, but the final concentration should be low (typically <10% for DMSO) to avoid vehicle toxicity. The solution should be filtered through a 0.22 µm sterile filter before injection.

Q3: What is the most appropriate route of administration for this compound?

A3: The choice of administration route depends on the experimental goals, the desired speed of onset, and the compound's properties.

  • Oral (PO): Suitable for evaluating bioavailability and for longer-term studies. It mimics a common route of administration for many drugs.

  • Intraperitoneal (IP): Allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism in the liver. It is a common route for initial efficacy studies in rodents.

  • Intravenous (IV): Provides 100% bioavailability and rapid distribution. This route is often used for pharmacokinetic studies.

  • Subcutaneous (SC): Results in slower, more sustained absorption compared to IP or IV routes.

For initial studies with this compound, IP or oral gavage are common starting points.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected Animal Mortality or Severe Adverse Effects - The dose may be too high. - The vehicle may be toxic at the administered volume or concentration. - The compound may have unexpected off-target effects.- Immediately stop the experiment and perform a necropsy to investigate the cause of death. - Conduct a dose-escalation study starting with a much lower dose. - Run a vehicle-only control group to assess the toxicity of the vehicle. - Re-evaluate the literature for potential toxicities of similar compounds.
Precipitation of Compound in Formulation - Poor solubility of this compound in the chosen vehicle.- Try a different vehicle or a co-solvent system. - Sonication or gentle heating may help to dissolve the compound, but stability must be confirmed. - For suspensions, ensure uniform mixing before each administration.
Difficulty with Administration - Improper restraint technique. - Incorrect needle size or gavage tube. - For IV injections, difficulty locating or cannulating the vein.- Ensure proper training in animal handling and injection techniques.[5] - Select the appropriate needle gauge and length for the animal size and injection route.[6][7] - For tail vein injections in mice, use a warming lamp to dilate the vein.[8]
No Observed Effect at High Doses - Poor bioavailability of this compound. - Rapid metabolism and clearance of the compound. - The compound may not be active in the chosen model.- Consider a different administration route (e.g., IP or IV instead of oral). - Conduct pharmacokinetic studies to determine the compound's half-life and exposure. - Re-evaluate the in vitro data to confirm the compound's activity and the hypothesis being tested.

Data Presentation

Table 1: Example Dose-Ranging Study for a Novel Phytochemical in Mice

Group Dose (mg/kg) Administration Route Number of Animals Observed Clinical Signs Mortality
10 (Vehicle)Oral Gavage5None0/5
250Oral Gavage5None0/5
3100Oral Gavage5Mild sedation for 1 hour post-dosing0/5
4250Oral Gavage5Sedation, ruffled fur1/5
5500Oral Gavage5Severe sedation, ataxia, hypothermia3/5

Table 2: Example Sub-Chronic Toxicity Study of a Chromolaena odorata Extract in Rats (28-day study) [3]

Parameter Control (Vehicle) 250 mg/kg Extract 500 mg/kg Extract
Body Weight Change GainReduced GainReduced Gain
Alanine Transaminase (ALT) NormalLowLow
Clinical Signs NoneTachypnea, dry hair coatTachypnea, dry hair coat, alopecia
Mortality 0%0%Present

Experimental Protocols

Protocol 1: Dose-Ranging and Acute Toxicity Study

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, Sprague-Dawley rats).

  • Grouping: Divide animals into groups of at least 5 per sex. Include a vehicle control group and at least 3-4 dose groups.

  • Dose Selection: Doses should be selected to identify a no-effect dose, a toxic dose, and a lethal dose if possible.

  • Administration: Administer a single dose of this compound via the chosen route.

  • Observation: Monitor animals continuously for the first 4 hours and then daily for 14 days for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and body weight).[3]

  • Endpoint: Record mortality and all clinical signs. At the end of the study, perform a gross necropsy.

Protocol 2: Oral Gavage in Mice

  • Preparation: Determine the correct dose volume based on the animal's body weight (typically 5-10 ml/kg).[9] Use a flexible or curved gavage needle with a rounded tip.[9]

  • Restraint: Restrain the mouse by scruffing the neck to immobilize the head.[10]

  • Procedure: Gently insert the gavage tube into the diastema of the mouth and advance it along the upper palate into the esophagus. The tube should pass easily without resistance.[9]

  • Administration: Administer the compound slowly.

  • Post-Procedure: Return the animal to its cage and monitor for any signs of distress.[9]

Protocol 3: Intraperitoneal (IP) Injection in Rats

  • Preparation: Use a 23-25 gauge needle.[7] The maximum injection volume is typically up to 10 ml/kg.[6]

  • Restraint: Restrain the rat with its head tilted downwards to move the abdominal organs forward.[11]

  • Procedure: Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid the cecum and bladder.[7][11]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or intestinal contents) is aspirated. If aspiration occurs, withdraw the needle and reinject at a different site with a new needle and syringe.[6]

  • Injection: Inject the solution smoothly.

  • Post-Procedure: Return the rat to its cage and monitor.

Protocol 4: Intravenous (IV) Tail Vein Injection in Mice

  • Preparation: Use a 27-30 gauge needle.[12] The maximum bolus injection volume is 5 ml/kg.[8]

  • Vasodilation: Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.[13]

  • Restraint: Place the mouse in a restraint device.

  • Procedure: Insert the needle, bevel up, into the distal portion of one of the lateral tail veins at a shallow angle.[8]

  • Injection: A successful injection will have no resistance, and the vein will blanch. If a subcutaneous bleb forms, the injection is unsuccessful.[8]

  • Post-Procedure: Apply gentle pressure to the injection site after removing the needle to prevent bleeding.

Visualizations

Experimental_Workflow cluster_0 Pre-clinical Evaluation of this compound A Compound Isolation & Characterization B Formulation Development (Solubility & Stability Testing) A->B C Acute Toxicity & Dose-Ranging Study (e.g., LD50, MTD) B->C D Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) C->D E Efficacy Studies in Disease Models (Dose-Response) C->E F Sub-chronic Toxicity Studies E->F

Caption: Experimental workflow for a novel phytochemical.

Troubleshooting_Workflow start Adverse Event Observed (e.g., mortality, distress) q1 Is it a single animal or a group? start->q1 a1_single Check for administration error (e.g., esophageal perforation, misplaced injection) q1->a1_single Single a1_group Is it dose-dependent? q1->a1_group Group q2 Is the vehicle control group also affected? a1_group->q2 a2_yes Vehicle Toxicity Issue: - Reduce vehicle concentration - Change vehicle q2->a2_yes Yes a2_no Compound Toxicity Issue: - Lower the dose - Re-evaluate MTD q2->a2_no No

Caption: Troubleshooting adverse events in animal studies.

Signaling_Pathway cluster_1 Potential Anti-inflammatory & Wound Healing Pathways cluster_inflammation Inflammation cluster_healing Wound Healing compound This compound (Hypothesized) NFkB NF-κB Pathway compound->NFkB TGFb TGF-β Pathway compound->TGFb Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines inhibits Fibroblasts Fibroblast Proliferation TGFb->Fibroblasts activates Collagen Collagen Synthesis TGFb->Collagen activates

References

Troubleshooting inconsistent results in 3-Epichromolaenide experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Epichromolaenide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Inconsistent Anti-inflammatory Activity

Question: We are observing significant variability in the anti-inflammatory effects of this compound in our cell-based assays. What are the potential causes and solutions?

Answer: Inconsistent anti-inflammatory activity with this compound, a sesquiterpene lactone, can stem from several factors related to the compound itself, experimental setup, and cellular responses.

Potential Causes and Troubleshooting Steps:

Factor Potential Cause Troubleshooting Recommendation
Compound Stability Sesquiterpene lactones can be unstable in aqueous solutions and at physiological pH, leading to degradation and loss of activity.[1][2]Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Minimize freeze-thaw cycles. Evaluate the stability of the compound in your specific cell culture medium over the time course of the experiment.
Cellular Health and Density Variations in cell passage number, confluency, and overall health can alter cellular responses to treatment.Maintain a consistent cell passage number for all experiments. Seed cells at a uniform density and ensure they are in the logarithmic growth phase before treatment. Regularly check for signs of cellular stress or contamination.
Assay Interference Components in the cell culture medium or the compound itself may interfere with the assay readout (e.g., colorimetric or fluorometric assays).Run appropriate controls, including a vehicle control (solvent without the compound) and a media-only control. Test for any intrinsic absorbance or fluorescence of this compound at the assay wavelength.
Inconsistent Stimulation If using a pro-inflammatory stimulus (e.g., LPS), variability in its preparation or application can lead to inconsistent inflammatory responses.Prepare a large batch of the pro-inflammatory stimulus, aliquot, and store under appropriate conditions to ensure consistency across experiments. Ensure uniform application to all relevant wells.

Troubleshooting Workflow for Inconsistent Anti-inflammatory Activity

start Inconsistent Anti-inflammatory Results compound Check Compound Stability & Purity start->compound cells Evaluate Cell Health & Consistency start->cells assay Assess Assay Performance start->assay stimulus Verify Stimulus Consistency start->stimulus fresh_stock Prepare Fresh Stock Solution compound->fresh_stock stability_test Perform Stability Test in Media compound->stability_test passage Standardize Cell Passage Number cells->passage density Ensure Uniform Cell Seeding cells->density controls Run Comprehensive Controls assay->controls interference Check for Compound Interference assay->interference stim_prep Standardize Stimulus Preparation stimulus->stim_prep stim_app Ensure Uniform Application stimulus->stim_app resolve Consistent Results fresh_stock->resolve stability_test->resolve passage->resolve density->resolve controls->resolve interference->resolve stim_prep->resolve stim_app->resolve

Caption: A troubleshooting flowchart for addressing inconsistent anti-inflammatory results.

Variable Cytotoxicity (IC50 Values)

Question: Our calculated IC50 values for this compound against cancer cell lines are fluctuating between experiments. How can we improve the reproducibility of our cytotoxicity assays?

Answer: Fluctuations in IC50 values are a common challenge in natural product research. The key to improving reproducibility lies in stringent control over experimental parameters.

Potential Causes and Troubleshooting Steps:

Factor Potential Cause Troubleshooting Recommendation
Compound Solubility Poor solubility of this compound in aqueous culture media can lead to precipitation and inconsistent effective concentrations.Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider using a lower concentration of the organic solvent (e.g., DMSO < 0.5%) or exploring solubilizing agents if necessary.
Incubation Time The duration of compound exposure can significantly impact the observed cytotoxicity.Standardize the incubation time across all experiments. If the mechanism of action is slow, a longer incubation period may be required to observe a stable effect.
Cell Line Specifics Different cancer cell lines can exhibit varying sensitivities and metabolic rates, affecting how they respond to the compound.Ensure the identity of your cell lines through regular authentication (e.g., STR profiling). Be aware of the doubling time of your specific cell line and adjust seeding density and incubation times accordingly.
Assay Endpoint The choice of viability assay (e.g., MTT, XTT, CellTiter-Glo) can influence results, as they measure different aspects of cell health (metabolic activity vs. ATP content).Ensure the chosen assay is linear over the range of cell densities used. Consider cross-validating results with a different viability assay that has a distinct mechanism.

Frequently Asked Questions (FAQs)

1. What is the likely mechanism of action for this compound?

While specific studies on this compound are limited, as a sesquiterpene lactone, its biological activity is likely attributed to the α-methylene-γ-lactone group.[3] This functional group can act as a Michael acceptor, reacting with nucleophilic groups (like sulfhydryls) in proteins.[3] A primary target for many sesquiterpene lactones is the transcription factor NF-κB.[3][4][5][6][7] By alkylating cysteine residues on the p65 subunit of NF-κB, these compounds can inhibit its activation and subsequent translocation to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[3][4]

Proposed Signaling Pathway of this compound

stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation ub_proteasome Ubiquitination & Proteasomal Degradation ikb->ub_proteasome nfkb_p65 p65 nfkb_p50 p50 nfkb_complex NF-κB Complex (p65/p50/IκBα) nfkb_complex->ikb_kinase nfkb_active Active NF-κB (p65/p50) nfkb_complex->nfkb_active IκBα degradation epichromolaenide This compound epichromolaenide->nfkb_p65 Alkylation of Cys38 nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Gene Expression (Pro-inflammatory cytokines, Pro-survival proteins) nucleus->gene_expression

Caption: Proposed mechanism of NF-κB inhibition by this compound.

2. How should I prepare and store this compound?

For optimal results, dissolve this compound in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions for cell culture experiments, dilute the stock solution in pre-warmed culture medium immediately before use. The final concentration of the organic solvent in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

3. What are some key controls to include in my experiments?

To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to distinguish the effects of the compound from any effects of the solvent.

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle. This serves as a baseline for cell viability and basal levels of inflammatory markers.

  • Positive Control: A known inhibitor of the pathway you are studying (e.g., a known NF-κB inhibitor for anti-inflammatory assays) or a known cytotoxic agent for viability assays. This confirms that your assay is working as expected.

  • Media-Only Control (Blank): Wells containing only cell culture medium (and any assay reagents) to measure background signal.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.[8][9][10]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions (including a vehicle control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: A step-by-step workflow for the MTT cell viability assay.

Measurement of Nitric Oxide Production using Griess Assay

This protocol is for quantifying the anti-inflammatory effect of this compound by measuring nitrite levels in the supernatant of stimulated macrophages (e.g., RAW 264.7).[11][12][13][14][15]

Materials:

  • Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite standard solution

  • 96-well flat-bottom plates

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

Procedure:

  • Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include an unstimulated control group.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Add 50 µL of Griess Reagent Component A to each well containing the standard or sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.

  • Measure the absorbance at 540 nm within 30 minutes using a microplate reader.

  • Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

References

Technical Support Center: Storage and Handling of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Epichromolaenide to prevent its degradation. The following information is curated from scientific literature and is intended to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The degradation of this compound, a sesquiterpene lactone, is primarily influenced by environmental factors such as pH, temperature, and light. Sesquiterpene lactones are known to be susceptible to hydrolysis, particularly at neutral to alkaline pH, and degradation can be accelerated by elevated temperatures.[1][2][3] Exposure to UV light can also lead to photodegradation.[4][5][6]

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound in a tightly sealed container at low temperatures, such as -20°C or -80°C, and protected from light. If in solution, a slightly acidic buffer (e.g., pH 5.5) may improve stability compared to neutral or alkaline solutions.[1][2]

Q3: Can I store this compound in solution? If so, what solvent should I use?

A3: While storing in a dry, solid form is ideal, solutions of this compound may be necessary for experiments. For short-term storage, a solvent in which the compound is stable should be chosen. It is crucial to be aware that some solvents, like ethanol, can react with sesquiterpene lactones over time, especially at room temperature.[3][7][8] Therefore, for longer-term storage in solution, it is advisable to use aprotic solvents and store at low temperatures. A stability study in the chosen solvent is recommended.

Q4: How can I prevent the degradation of this compound in my experimental setup?

A4: To prevent degradation during experiments, consider the following:

  • pH Control: Maintain a slightly acidic pH if your experimental conditions allow.[1][2]

  • Temperature Management: Perform experiments at the lowest feasible temperature.

  • Light Protection: Protect your samples from direct light, especially UV light, by using amber vials or covering your setup with aluminum foil.[4][5][6]

  • Use of Antioxidants: Consider the addition of antioxidants to your formulation, as oxidative degradation can be a factor for many natural products.[9][10][11]

  • Inert Atmosphere: For highly sensitive experiments, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q5: Are there any advanced techniques to enhance the stability of this compound?

A5: Yes, for long-term stabilization, especially for formulation development, techniques like lyophilization (freeze-drying) and encapsulation can be employed.

  • Lyophilization: This process removes water from the product at low temperatures, which can significantly slow down hydrolytic degradation and improve long-term stability.[12][13]

  • Encapsulation: Incorporating this compound into delivery systems like liposomes can protect it from the surrounding environment and improve its stability.[14][15][16]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or purity over time. Degradation due to improper storage conditions.Store the compound in a tightly sealed container at low temperatures (-20°C or -80°C), protected from light. For solutions, use a slightly acidic buffer and store at low temperatures.[1][2][3]
Unexpected peaks in HPLC analysis of a stored sample. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method for accurate quantification.[17][18]
Inconsistent experimental results. Degradation of this compound during the experiment.Control experimental parameters such as pH, temperature, and light exposure. Consider the use of antioxidants or working under an inert atmosphere.
Precipitation of the compound from a solution upon storage. Poor solubility or degradation leading to less soluble products.Ensure the solvent is appropriate and the concentration is below the saturation point. If degradation is suspected, analyze the precipitate to identify its composition.

Data Presentation

Table 1: Summary of Factors Affecting Sesquiterpene Lactone Stability

Factor Effect on Stability Recommendations References
pH Less stable at neutral to alkaline pH (e.g., 7.4). More stable at acidic pH (e.g., 5.5).Use slightly acidic buffers for solutions. Avoid basic conditions.[1][2]
Temperature Degradation rate increases with temperature.Store at low temperatures (-20°C to -80°C). Conduct experiments at the lowest feasible temperature.[1][2][3]
Light (UV) Can cause photodegradation.Protect from light using amber vials or by covering containers.[4][5][6]
Solvent Protic solvents like ethanol can react with the compound.Use aprotic solvents for long-term storage in solution. Perform stability tests in the chosen solvent.[3][7][8]
Oxygen Potential for oxidative degradation.Store under an inert atmosphere (e.g., nitrogen, argon). Consider adding antioxidants.[9][10][11]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV/PDA detector

  • C18 HPLC column

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample and a solution of this compound in an oven at 60°C for 48 hours.

  • Photodegradation: Expose a solid sample and a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Control Sample: Prepare a solution of this compound in the same solvent and keep it at 4°C, protected from light.

  • Analysis: Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms of stressed samples with the control to identify degradation peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column and Mobile Phase Screening: Using the samples from the forced degradation study, screen different C18 columns and mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with or without acid modifiers like formic acid or acetic acid) to achieve good separation between the parent compound and its degradation products.

  • Method Optimization: Optimize the gradient, flow rate, column temperature, and injection volume to obtain sharp peaks and good resolution.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

degradation_pathway cluster_storage Storage Conditions cluster_stressors Degradation Stressors cluster_products Degradation Products This compound (Solid) This compound (Solid) High Temperature High Temperature This compound (Solid)->High Temperature Light (UV) Light (UV) This compound (Solid)->Light (UV) Oxygen Oxygen This compound (Solid)->Oxygen This compound (Solution) This compound (Solution) This compound (Solution)->High Temperature High/Low pH High/Low pH This compound (Solution)->High/Low pH This compound (Solution)->Light (UV) This compound (Solution)->Oxygen Reactive Solvents Reactive Solvents This compound (Solution)->Reactive Solvents Hydrolysis Products Hydrolysis Products High Temperature->Hydrolysis Products High/Low pH->Hydrolysis Products Photodegradation Products Photodegradation Products Light (UV)->Photodegradation Products Oxidation Products Oxidation Products Oxygen->Oxidation Products Solvent Adducts Solvent Adducts Reactive Solvents->Solvent Adducts

Caption: Factors leading to the degradation of this compound.

experimental_workflow cluster_start Start cluster_stress Forced Degradation cluster_analysis Analysis cluster_end Outcome This compound Sample This compound Sample Stress Conditions Stress Conditions This compound Sample->Stress Conditions Acid/Base Acid/Base Stress Conditions->Acid/Base Heat Heat Stress Conditions->Heat Light Light Stress Conditions->Light Oxidation Oxidation Stress Conditions->Oxidation HPLC Method Development HPLC Method Development Acid/Base->HPLC Method Development Heat->HPLC Method Development Light->HPLC Method Development Oxidation->HPLC Method Development Method Validation Method Validation HPLC Method Development->Method Validation Stability-Indicating Method Stability-Indicating Method Method Validation->Stability-Indicating Method

Caption: Workflow for developing a stability-indicating analytical method.

References

Technical Support Center: Enhancing the Bioavailability of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 3-Epichromolaenide, a sesquiterpenoid lactone isolated from Chromolaena glaberrima.[1]

I. Physicochemical Properties and Bioavailability Challenges

Table 1: Physicochemical Properties of this compound and Related Sesquiterpenoid Lactones

PropertyThis compound (Predicted)Parthenolide (Experimental)Costunolide (Experimental)Helenalin (Experimental)
Molecular Formula C₂₂H₂₈O₇C₁₅H₂₀O₃C₁₅H₂₀O₂C₁₅H₁₈O₄
Molecular Weight ( g/mol ) 404.45248.32232.33262.29
LogP (Octanol/Water) 2.8 - 3.51.842.61.39
Aqueous Solubility Low (Predicted)Poorly soluble26.0 mg/L[2]Poorly soluble
Topological Polar Surface Area (TPSA) (Ų) 99.757.246.566.8
Hydrogen Bond Donors 1101
Hydrogen Bond Acceptors 7324

Predicted values for this compound were generated using online computational tools. Experimental values for other compounds are sourced from scientific literature.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to achieving adequate oral bioavailability for this compound?

A1: The primary obstacles are likely its poor aqueous solubility and potential for extensive first-pass metabolism.[3][4] Like many sesquiterpenoid lactones, this compound is a lipophilic molecule with low water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[3] Additionally, it may be a substrate for metabolic enzymes in the gut wall and liver (e.g., cytochrome P450s) and efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells, further reducing its net absorption.

Q2: How can I improve the aqueous solubility of this compound for in vitro assays?

A2: Several techniques can be employed to enhance the solubility of this compound for experimental purposes:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, or polyethylene glycols) can significantly increase solubility.

  • Complexation: Cyclodextrins can encapsulate the lipophilic this compound molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its aqueous solubility.[5] Studies have shown that complexation with cyclodextrins can increase the aqueous solubility of other sesquiterpene lactones by 100-4600%.[5]

  • Surfactants: The use of non-ionic surfactants like Tween 80 can form micelles that entrap the compound, increasing its apparent solubility in aqueous media.

Q3: What initial formulation strategies should I consider for animal bioavailability studies?

A3: For early-stage animal studies, consider these formulation approaches:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, or nanoemulsions can improve the solubilization and absorption of lipophilic compounds like this compound.

  • Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can improve its absorption.

Q4: Are there any known signaling pathways affected by poor bioavailability of compounds like this compound?

A4: While specific pathways for this compound are not detailed, the bioavailability of sesquiterpene lactones, in general, can influence their therapeutic efficacy by limiting the concentration that reaches target tissues. For instance, the anti-inflammatory effects of many sesquiterpene lactones are attributed to the inhibition of the NF-κB signaling pathway. Insufficient bioavailability would mean that the compound concentration at the site of inflammation is too low to effectively inhibit this pathway.

Diagram 1: Bioavailability Hurdles for this compound

G cluster_oral Oral Administration cluster_gitract Gastrointestinal Tract cluster_circulation Systemic Circulation Oral Dose Oral Dose Dissolution Dissolution in GI Fluids Oral Dose->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Systemic Circulation Systemic Circulation Absorption->Systemic Circulation Target Therapeutic Target Systemic Circulation->Target PoorSolubility Poor Aqueous Solubility PoorSolubility->Dissolution Metabolism First-Pass Metabolism (Gut Wall & Liver) Metabolism->Absorption Efflux P-gp Efflux Efflux->Absorption

Caption: Key barriers limiting the oral bioavailability of this compound.

III. Troubleshooting Guides

Problem 1: Low and variable results in in vitro permeability assays (e.g., PAMPA, Caco-2).

Possible Cause Troubleshooting Step
Poor aqueous solubility in the donor compartment. Increase the concentration of a co-solvent (e.g., DMSO) in the donor buffer, ensuring it remains within the tolerance limits of the assay (typically <1%). Prepare a supersaturated solution or use a solubility-enhancing excipient like cyclodextrin in the donor solution.
Compound precipitation during the assay. Visually inspect the donor wells for precipitation at the end of the experiment. Reduce the starting concentration of this compound to below its saturation solubility in the assay buffer.
Non-specific binding to assay plates or membranes. Use low-binding plates. Include a mass balance check by quantifying the compound in the donor and acceptor compartments, as well as extracting it from the plate material, to determine the percentage of recovery.
Low membrane integrity. For cell-based assays like Caco-2, check the transepithelial electrical resistance (TEER) values before and after the experiment. For PAMPA, co-dose with a membrane integrity marker like lucifer yellow.[6]

Problem 2: Inconsistent or low bioavailability in animal studies despite promising in vitro data.

Possible Cause Troubleshooting Step
Extensive first-pass metabolism. Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to determine the metabolic rate of this compound. Co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., a CYP3A4 inhibitor) in a pilot animal study to assess the impact on bioavailability.
Active efflux by transporters like P-glycoprotein (P-gp). Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[7] Consider co-administration with a P-gp inhibitor (e.g., verapamil, ketoconazole) in animal studies to investigate the role of efflux.
Poor formulation performance in vivo. Characterize the formulation for droplet size (for emulsions), drug release profile, and stability under simulated gastric and intestinal conditions. Optimize the formulation based on these findings.
Insufficient plasma concentration for detection. Develop and validate a highly sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.[8] Ensure the lower limit of quantification (LLOQ) is sufficient to capture the plasma concentration profile accurately.

IV. Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive permeability.

Materials:

  • 96-well filter plates with a PVDF membrane (e.g., Millipore MultiScreen)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (for membrane formation)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution in DMSO

  • Control compounds (high and low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: Add 5 µL of lecithin/dodecane solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Donor Solutions: Dilute the this compound stock solution and control compounds in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤1%.

  • Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate.

  • Start Assay: Add 150 µL of the donor solutions to the respective wells of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Sampling: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Analyze the concentration of this compound in the donor and acceptor samples using a validated LC-MS/MS method.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Diagram 2: PAMPA Experimental Workflow

G start Start prep_acceptor Prepare Acceptor Plate (PBS, pH 7.4) start->prep_acceptor coat_membrane Coat Filter Plate with Lipid Solution start->coat_membrane prep_donor Prepare Donor Solutions (Compound in PBS) start->prep_donor assemble Assemble Plate Sandwich prep_acceptor->assemble coat_membrane->assemble prep_donor->assemble incubate Incubate (4-18 hours) assemble->incubate sample Sample Donor and Acceptor Wells incubate->sample analyze LC-MS/MS Analysis sample->analyze calculate Calculate Papp analyze->calculate end End calculate->end

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 2: Caco-2 Cell Permeability Assay (Bi-directional)

This assay assesses both passive and active transport mechanisms.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4 and pH 6.5

  • This compound stock solution in DMSO

  • Control compounds (for passive permeability, active uptake, and active efflux)

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days, changing the medium every 2-3 days, until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values within the established range for your laboratory.

  • Assay Preparation:

    • Wash the monolayers with pre-warmed HBSS (pH 7.4 for the basolateral side, pH 6.5 or 7.4 for the apical side).

    • Prepare the dosing solutions of this compound and controls in HBSS.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (acceptor) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment, replacing the volume with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (acceptor) compartment.

    • Follow the same incubation and sampling procedure as for the A to B direction.

  • Quantification and Calculation:

    • Analyze the concentration of this compound in all samples by LC-MS/MS.

    • Calculate the Papp values for both A to B and B to A directions.

    • Calculate the efflux ratio (Papp(B to A) / Papp(A to B)).

Diagram 3: Caco-2 Permeability and Efflux Assessment

G cluster_AtoB Apical to Basolateral (Absorption) cluster_BtoA Basolateral to Apical (Efflux) A1 Apical (Donor) Caco-2 Monolayer Basolateral (Acceptor) A1:f0->A1:f2 Passive Diffusion + Active Uptake B1 Apical (Acceptor) Caco-2 Monolayer Basolateral (Donor) B1:f2->B1:f0 Passive Diffusion + Active Efflux Papp_AtoB Papp (A→B) EffluxRatio Efflux Ratio = Papp(B→A) / Papp(A→B) Papp_AtoB->EffluxRatio Papp_BtoA Papp (B→A) Papp_BtoA->EffluxRatio Interpretation If Ratio > 2, Active Efflux is Suspected EffluxRatio->Interpretation

Caption: Logic for assessing active efflux using a bi-directional Caco-2 assay.

References

Refinement of analytical methods for detecting 3-Epichromolaenide metabolites.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 3-Epichromolaenide and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound and its metabolites?

A1: this compound is a sesquiterpene lactone, a class of compounds known for several analytical challenges.[1] These include:

  • Thermolability: Sesquiterpene lactones can be sensitive to high temperatures, which can be a concern for analytical techniques like Gas Chromatography (GC).[1]

  • Lack of Strong Chromophores: Many of these compounds do not absorb UV light strongly, which can limit the sensitivity of UV-based detection methods in HPLC.[1]

  • pH Sensitivity: The lactone ring can be susceptible to opening under acidic or basic conditions, altering the structure of the analyte.[1]

  • Complex Sample Matrices: When extracting from biological samples (e.g., plasma, tissue homogenates), the complexity of the matrix can interfere with the analysis.[2]

  • Isomeric Complexity: The presence of isomers of this compound and its metabolites can make chromatographic separation challenging.

Q2: What are the recommended storage conditions for samples containing this compound and its metabolites?

Q3: Which analytical techniques are most suitable for the quantification of this compound and its metabolites?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is the preferred method for the sensitive and selective quantification of sesquiterpene lactones like this compound from complex biological matrices.[7][13] Ultra-Performance Liquid Chromatography (UPLC) can also be used for faster analysis and better resolution.[1][13][14] While GC-MS can be used for the analysis of some sesquiterpenes, the potential for thermal degradation of lactones makes it less ideal.[1]

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible injection solvent. 3. Secondary interactions with the stationary phase. 4. Column overload.1. Replace the analytical column. 2. Ensure the injection solvent is similar in strength or weaker than the mobile phase. 3. Modify the mobile phase pH or add a competing agent. 4. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature. 4. Pump malfunction or leaks.1. Increase the equilibration time between injections. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a stable temperature. 4. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
Low Signal Intensity or No Peak 1. Analyte degradation. 2. Poor ionization efficiency. 3. Matrix effects (ion suppression). 4. Incorrect MS parameters.1. Check sample storage and handling procedures. 2. Optimize ionization source parameters (e.g., spray voltage, gas flow). Consider a different ionization mode (positive vs. negative). 3. Improve sample cleanup to remove interfering matrix components. 4. Optimize collision energy and check for the correct precursor and product ion masses.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects. 3. In-source fragmentation.1. Use high-purity solvents and flush the LC system. 2. Enhance sample preparation to remove interfering substances. 3. Optimize source conditions to minimize fragmentation before the analyzer.
Isomer Co-elution 1. Inadequate chromatographic separation.1. Optimize the gradient elution profile. 2. Try a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column for aromatic compounds). 3. Adjust the mobile phase composition and pH.
Sample Preparation
Problem Potential Cause Suggested Solution
Low Analyte Recovery 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during extraction. 3. Poor choice of solid-phase extraction (SPE) sorbent or elution solvent.1. Optimize the extraction solvent and technique (e.g., liquid-liquid extraction vs. solid-phase extraction). 2. Keep samples on ice and minimize exposure to harsh pH or high temperatures. 3. Test different SPE cartridges and elution solvents to find the optimal conditions for this compound and its metabolites.
High Matrix Effects 1. Insufficient removal of endogenous compounds (e.g., phospholipids, proteins).1. Incorporate a protein precipitation step. 2. Use a more rigorous SPE cleanup method. 3. Consider using a phospholipid removal plate.
Poor Reproducibility 1. Inconsistent sample handling and extraction. 2. Incomplete solvent evaporation and reconstitution.1. Standardize all steps of the sample preparation protocol. 2. Ensure complete evaporation of the extraction solvent and consistent reconstitution volume.

Quantitative Data Summary

The following table provides an example of the type of quantitative data that should be generated during method validation for the analysis of sesquiterpene lactones. Note that these values are for illustrative purposes and are based on data for other sesquiterpene lactones, as specific data for this compound was not available in the searched literature.[7][13]

Parameter Linderagalactone D [13]11,13-Dihydro-6-O-angeloylenolin [7]Target for this compound
Linearity (r²) > 0.9992> 0.9993> 0.999
Recovery (%) 97.3 - 103.498.12 - 101.3985 - 115
Precision (RSD %) < 4.8< 2.7< 15
Limit of Detection (LOD) Not ReportedNot ReportedTo be determined
Limit of Quantification (LOQ) Not ReportedNot ReportedTo be determined

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Sesquiterpene Lactones from Chromolaena odorata

This protocol is a generalized procedure based on methods used for the analysis of sesquiterpene lactones from plant extracts and should be optimized for the specific analysis of this compound and its metabolites from biological matrices.[13][15]

1. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Parameters

  • LC System: UPLC or HPLC system.

  • Column: A C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 mm x 100 mm, 1.8 µm) is a good starting point.[13]

  • Mobile Phase A: 0.1% formic acid in water.[13]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions. This should be optimized based on the separation of this compound and its metabolites.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Parameters

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is often suitable for sesquiterpene lactones.[13]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: The specific precursor and product ions for this compound and its metabolites need to be determined by infusing a standard solution and performing a product ion scan.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation UPLC/HPLC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: A typical experimental workflow for the analysis of this compound metabolites.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_intensity Intensity Issues start Problem with LC-MS Data peak_shape Tailing or Fronting? start->peak_shape retention_time Inconsistent RT? start->retention_time intensity Low/No Signal? start->intensity check_column Check Column Health peak_shape->check_column check_solvent Check Injection Solvent peak_shape->check_solvent reduce_load Reduce Sample Load peak_shape->reduce_load check_equilibration Increase Equilibration retention_time->check_equilibration check_mobile_phase Remake Mobile Phase retention_time->check_mobile_phase check_temp Check Column Temp retention_time->check_temp check_ionization Optimize Source intensity->check_ionization improve_cleanup Improve Sample Cleanup intensity->improve_cleanup check_ms_params Verify MS Parameters intensity->check_ms_params

Caption: A logical flowchart for troubleshooting common LC-MS issues.

fragmentation_pathway parent_ion [M+H]+ fragment1 Loss of H2O parent_ion->fragment1 fragment2 Loss of CO parent_ion->fragment2 fragment3 Loss of side chain parent_ion->fragment3 sub_fragment1 Further Fragmentation fragment1->sub_fragment1 fragment3->sub_fragment1

Caption: A simplified potential fragmentation pathway for a generic sesquiterpene lactone.

References

Addressing off-target effects of 3-Epichromolaenide in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Addressing Off-Target Effects in Cellular Assays

Welcome to the technical support center for researchers utilizing 3-Epichromolaenide in cellular assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects and ensure the validity of your experimental results.

Disclaimer: this compound is a germacranolide sesquiterpene lactone isolated from Chromolaena glaberrima. While specific data on the off-target effects of this particular compound are limited, this guide is built upon the well-documented activities of the broader class of sesquiterpene lactones. The reactive α-methylene-γ-lactone moiety present in many of these molecules is known to contribute to their biological activity and can also be a source of off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound and how might this contribute to off-target effects?

A1: this compound belongs to the class of germacranolide sesquiterpene lactones. A key structural feature of many sesquiterpene lactones is an α-methylene-γ-lactone group, which is a reactive Michael acceptor. This functional group can covalently bind to nucleophilic residues on proteins, most notably cysteine residues within signaling proteins. This non-specific reactivity can lead to a broad range of biological effects and is a primary reason for potential off-target activity.

Q2: I am observing significant cytotoxicity in my cell line, even at low concentrations of this compound. How can I determine if this is an on-target or off-target effect?

A2: High cytotoxicity is a common observation with sesquiterpene lactones and can be a result of off-target effects. To dissect this, consider the following:

  • Dose-Response Curve: Perform a detailed dose-response analysis. A steep curve may suggest a specific, high-affinity interaction, while a shallow curve could indicate non-specific toxicity.

  • Time-Course Experiment: Assess cell viability at multiple time points. Rapidly induced cell death might point towards general toxicity, whereas a delayed effect could be linked to a specific signaling pathway.

  • Use of a Structurally Related but Inactive Compound (if available): If a derivative of this compound that lacks the reactive α-methylene-γ-lactone group is obtainable, it can serve as a negative control. If this analog does not produce the same cytotoxic effect, it suggests the cytotoxicity is related to the reactive moiety and may be less specific.

Q3: My results with this compound are inconsistent across different cell lines. What could be the reason for this?

A3: Inconsistent results across cell lines are common when working with compounds that have broad activity. Several factors could contribute to this:

  • Differential Expression of Target and Off-Target Proteins: The levels of the intended target and any off-target proteins can vary significantly between cell lines.

  • Cellular Redox State: The reactivity of the α-methylene-γ-lactone group can be influenced by the cellular redox environment. Differences in the levels of intracellular thiols, such as glutathione, can affect the compound's stability and reactivity.

  • Metabolic Differences: Cell lines can metabolize compounds differently, leading to variations in the effective intracellular concentration of this compound.

Troubleshooting Guides

Issue 1: High Background Signal or Non-Specific Effects in a Reporter Assay
  • Possible Cause: The reactive nature of this compound may be causing non-specific interference with the reporter protein (e.g., luciferase, β-galactosidase) or other components of the assay system.

  • Troubleshooting Steps:

    • Run a Counter-Screen: Test the compound's effect on a control vector that expresses the reporter gene under a constitutive promoter. This will help determine if this compound is directly affecting the reporter.

    • Use a Different Reporter System: If interference is suspected, switch to a reporter with a different detection method (e.g., from a luminescent to a fluorescent reporter).

    • Optimize Compound Concentration: Perform a careful dose-response to find the lowest effective concentration that elicits the desired on-target effect with minimal background signal.

Issue 2: Observed Phenotype Does Not Correlate with the Hypothesized On-Target Effect
  • Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than the inhibition or activation of your intended target.

  • Troubleshooting Steps:

    • Target Engagement Assay: Directly measure the binding of this compound to its intended target in cells. The Cellular Thermal Shift Assay (CETSA) is a valuable tool for this.

    • Rescue Experiment: If possible, overexpress a mutant version of the target that is resistant to this compound binding. If the phenotype is rescued, it provides strong evidence for an on-target mechanism.

    • Broad-Spectrum Profiling: To identify potential off-targets, consider proteome-wide approaches such as chemical proteomics.

Quantitative Data Summary

Due to the limited specific data for this compound, the following table provides representative cytotoxic activities of other germacranolide sesquiterpene lactones against various cancer cell lines to offer a comparative context.

CompoundCell LineAssay TypeIC50 / CC50 (µM)
ParthenolideHeLa (Cervical Cancer)MTT1.5
CostunolideMCF-7 (Breast Cancer)SRB8.2
HelenalinJurkat (T-cell Leukemia)MTT0.3
This compound Data Not Available --

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Data is compiled from various scientific publications and is for comparative purposes only.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is designed to assess the direct binding of this compound to its target protein in intact cells.

  • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for target engagement.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the target protein upon binding.

Visualizations

Experimental_Workflow_for_Investigating_Off_Target_Effects cluster_Initial_Observation Initial Observation cluster_Troubleshooting Troubleshooting & Validation cluster_Conclusion Conclusion A Phenotypic Effect Observed with this compound B Dose-Response & Time-Course Analysis A->B C Counter-Screen with Control Reporter A->C D Target Engagement Assay (e.g., CETSA) B->D H Further Investigation Needed (e.g., Proteomics) B->H Ambiguous Results C->D C->H Reporter Interference E Rescue Experiment with Resistant Mutant D->E G Off-Target Effect D->G No Target Engagement F On-Target Effect E->F Phenotype Rescued E->G Phenotype Not Rescued

Caption: A logical workflow for distinguishing on-target from off-target effects.

Signaling_Pathway_Alkylation cluster_Compound Compound cluster_Targeting Mechanism of Action cluster_Outcome Cellular Outcome Compound This compound (Sesquiterpene Lactone) OnTarget Intended Target Protein (e.g., Kinase, Transcription Factor) Compound->OnTarget Covalent Alkylation (On-Target) OffTarget1 Off-Target Protein 1 (e.g., Structural Protein) Compound->OffTarget1 Covalent Alkylation (Off-Target) OffTarget2 Off-Target Protein 2 (e.g., Metabolic Enzyme) Compound->OffTarget2 Covalent Alkylation (Off-Target) DesiredEffect Desired Cellular Effect OnTarget->DesiredEffect UndesiredEffect1 Unintended Cytotoxicity OffTarget1->UndesiredEffect1 UndesiredEffect2 Confounding Phenotype OffTarget2->UndesiredEffect2

Caption: Potential covalent modification of on- and off-target proteins.

Validation & Comparative

Unveiling the Anti-Inflammatory Potential of 3-Epichromolaenide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory therapeutics, the sesquiterpene lactone 3-Epichromolaenide is emerging as a compound of significant interest. This guide provides a comprehensive comparison of its anti-inflammatory activity against the well-established corticosteroid, Dexamethasone. The following analysis, targeted at researchers, scientists, and drug development professionals, delves into the mechanistic pathways and presents supporting experimental data to objectively evaluate its potential.

Comparative Efficacy in Suppressing Inflammatory Mediators

To quantify and compare the anti-inflammatory potency of this compound, we have compiled data on its inhibitory effects on key inflammatory markers: Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). Due to the limited direct experimental data on this compound, data from a closely related and structurally similar sesquiterpene lactone, Eupatoriopicrin, is utilized as a proxy. Dexamethasone, a widely used potent anti-inflammatory drug, serves as the benchmark for comparison.

All data presented were obtained from in vitro studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7, a standard model for assessing inflammatory responses.

CompoundInflammatory MediatorIC50 Value (µM)Cell LineStimulant
Eupatoriopicrin Nitric Oxide (NO)Potent InhibitionRAW 264.7LPS
TNF-α< 1Human NeutrophilsLPS
IL-8< 1Human NeutrophilsLPS
Dexamethasone Nitric Oxide (NO)~88RAW 264.7LPS
TNF-αSignificant InhibitionRAW 264.7LPS
IL-6Significant InhibitionRAW 264.7LPS

Note: IC50 represents the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. The data for Eupatoriopicrin on TNF-α and IL-8 are from studies on human neutrophils, which may not be directly comparable to macrophage data but is indicative of its potent anti-inflammatory action[1]. The potent inhibition of NO by Eupatoriopicrin in RAW 264.7 cells has been noted, though a specific IC50 value was not provided in the reviewed literature. Dexamethasone shows significant inhibition of TNF-α and IL-6, with its effect on NO being less potent in this specific study[2].

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of this compound, much like other sesquiterpene lactones, are believed to be mediated through the modulation of critical signaling pathways involved in the inflammatory cascade. The primary targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Sesquiterpene lactones are thought to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent gene transcription.

MAPK Signaling Pathway: The MAPK family, including p38 and ERK, plays a crucial role in regulating the production of inflammatory mediators. Eupatoriopicrin has been shown to suppress the phosphorylation of p38 and ERK MAPKs in response to LPS stimulation[1]. By inhibiting these kinases, this compound can effectively reduce the expression of inflammatory cytokines.

Dexamethasone, on the other hand, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor. This complex can translocate to the nucleus and either transactivate anti-inflammatory genes or transrepress pro-inflammatory transcription factors like NF-κB and AP-1. Dexamethasone is also known to induce the expression of Mitogen-activated protein kinase phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAPK, leading to a reduction in inflammatory responses.

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited are provided below.

Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Cells

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Eupatoriopicrin or Dexamethasone) for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response, and the cells are incubated for a further 24 hours.

  • Nitrite Measurement: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the cell culture supernatant.

  • Quantification: After a short incubation period, the absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

TNF-α and IL-6 ELISA Assay in LPS-Stimulated RAW 264.7 Cells

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.

  • Cell Culture and Treatment: Similar to the NO assay, RAW 264.7 cells are seeded and pre-treated with the test compounds before being stimulated with LPS (1 µg/mL).

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for either TNF-α or IL-6.

    • The collected supernatants and standards are added to the wells and incubated.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate for the enzyme is added, leading to a color change.

  • Quantification: The absorbance is measured at a specific wavelength, and the concentration of the cytokine in the samples is determined by comparison to a standard curve.

Visualizing the Mechanisms of Action

To further elucidate the complex biological processes involved, the following diagrams illustrate the experimental workflow and the signaling pathways targeted by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_assays Inflammatory Mediator Assays seed_cells Seed RAW 264.7 Macrophages incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compound Add this compound / Dexamethasone incubate_overnight->add_compound add_lps Add LPS (1 µg/mL) add_compound->add_lps incubate_24h Incubate for 24 hours add_lps->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant no_assay Nitric Oxide (NO) Assay (Griess Reagent) collect_supernatant->no_assay cytokine_assay Cytokine (TNF-α, IL-6) Assay (ELISA) collect_supernatant->cytokine_assay Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa inhibits degradation NFkB NF-κB IkBa->NFkB NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Proinflammatory_Genes_NFkB Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_active->Proinflammatory_Genes_NFkB LPS_mapk LPS TLR4_mapk TLR4 LPS_mapk->TLR4_mapk MAPKKK MAPKKK TLR4_mapk->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_ERK p38 / ERK MAPKK->p38_ERK Proinflammatory_Genes_MAPK Pro-inflammatory Gene Expression p38_ERK->Proinflammatory_Genes_MAPK Compound This compound Compound->IkBa prevents degradation Compound->p38_ERK inhibits phosphorylation

References

Validating the Cytotoxic Effects of Sesquiterpene Lactones from Chromolaena odorata on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of sesquiterpene lactones derived from Chromolaena odorata against various cancer cell lines. Due to the limited availability of specific data on 3-Epichromolaenide, this document utilizes data from closely related sesquiterpene lactones and extracts from Chromolaena odorata as a scientifically informed proxy. The data is compared with doxorubicin, a standard chemotherapeutic agent, to provide a benchmark for its potential efficacy.

Comparative Cytotoxicity Data

The cytotoxic effects of Chromolaena odorata extracts and the standard chemotherapeutic drug doxorubicin are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of a substance needed to inhibit the growth of 50% of the cancer cells.

Compound/ExtractCancer Cell LineIC50 ValueCitation(s)
Ethyl Acetate Extract of C. odorataMCF-7218.78 µg/mL[1]
Ethyl Acetate Extract of C. odorataT47D307.61 µg/mL[1]
DoxorubicinMCF-72.5 µM[2]
DoxorubicinAMJ13223.6 µg/ml[3]
DoxorubicinHepG212.2 µM[2]
DoxorubicinHeLa2.9 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound proxy or doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[4][5]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently add cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.

  • Staining: Add 0.04% (wt/vol) SRB solution to each well and incubate at room temperature for 1 hour.

  • Washing: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB.

  • Solubilization: Add 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[6][7]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[6][7][8][9]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

Experimental_Workflow_for_Cytotoxicity_Testing cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_srb SRB Assay cluster_analysis Data Analysis start Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed incubate_attach Incubate (24h) for Attachment seed->incubate_attach add_compounds Add Test Compounds (this compound proxy, Doxorubicin) incubate_attach->add_compounds incubate_treat Incubate (24-72h) add_compounds->incubate_treat assay_choice Select Assay (MTT or SRB) incubate_treat->assay_choice mtt_add Add MTT Reagent assay_choice->mtt_add MTT srb_fix Fix with TCA assay_choice->srb_fix SRB mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize Add Solubilizer mtt_incubate->mtt_solubilize read_absorbance Measure Absorbance mtt_solubilize->read_absorbance srb_stain Stain with SRB srb_fix->srb_stain srb_solubilize Add Tris Base srb_stain->srb_solubilize srb_solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end Comparative Analysis calculate_ic50->end

Caption: Experimental workflow for determining the cytotoxicity of test compounds.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage / Cellular Stress bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) dna_damage->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Shrinkage, DNA Fragmentation) caspase3->apoptosis compound Sesquiterpene Lactones (e.g., this compound proxy) compound->dna_damage

Caption: Proposed apoptotic signaling pathway induced by sesquiterpene lactones.

Mechanism of Action: Induction of Apoptosis

Studies on sesquiterpene lactones isolated from Chromolaena odorata and related species suggest that their cytotoxic effects are mediated through the induction of apoptosis.[1][10] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.

The proposed mechanism involves the activation of the intrinsic (mitochondrial) pathway of apoptosis. Sesquiterpene lactones can induce cellular stress, such as DNA damage, leading to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2).[10] This disrupts the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase.[11][12][13]

Both the intrinsic and extrinsic (death receptor) pathways converge on the activation of executioner caspases, such as caspase-3.[14] Activated caspase-3 then orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.[12][13] The activation of caspase-3 is a key event in the execution phase of apoptosis.[14]

References

3-Epichromolaenide vs. Other Sesquiterpenoids: A Comparative Guide on Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of the sesquiterpene lactone 3-Epichromolaenide and related compounds against other sesquiterpenoids, supported by experimental data.

Introduction

Sesquiterpenoids, a diverse class of 15-carbon isoprenoids, are a focal point in the search for new antimicrobial agents due to their wide range of biological activities. Among these, sesquiterpene lactones, characterized by a lactone ring, have shown significant potential. This guide specifically examines the antimicrobial properties of this compound, a heliangolide sesquiterpene lactone, in comparison to other sesquiterpenoids. While specific antimicrobial data for this compound itself is limited in publicly available literature, data for the closely related parent compound, chromolaenide, and its derivatives offer valuable insights into the potential efficacy of this structural class.

Comparative Antimicrobial Activity

The antimicrobial activity of chromolaenide and its derivatives has been evaluated against several microorganisms. The primary mechanism of action for the antimicrobial effect of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone group, which can alkylate nucleophilic sites in microorganisms, leading to growth inhibition.[1]

Below is a summary of the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, for chromolaenide and other selected sesquiterpenoids against various microbial strains. A lower MIC value indicates higher antimicrobial activity.

Compound ClassCompoundTest OrganismMIC (µg/mL)Reference
Heliangolide ChromolaenideStaphylococcus aureus100[2]
Heliangolide Chromolaenide DiacetateStaphylococcus aureus100[2]
Heliangolide Chromolaenide Derivative (without unsaturated lactone)Staphylococcus aureus>1000 (Inactive)[1][2]
Melampolide Melampolide-type sesquiterpene lactoneStaphylococcus aureus (MRSA)78[3]
Various Various SesquiterpenoidsEscherichia coli0.5 - 32[4]
Various Various SesquiterpenoidsMicrococcus luteus0.5 - 32[4]
Eudesmane 7α-hydroxy-frullanolidePseudomonas aeruginosa64[4]
Eudesmane TeucladiolStaphylococcus aureus128[4]

Key Observations:

  • Chromolaenide and its diacetate derivative exhibit moderate activity against the Gram-positive bacterium Staphylococcus aureus.[2]

  • The antimicrobial activity is strongly linked to the presence of the α-methylene-γ-lactone moiety. A derivative of chromolaenide lacking this functional group was found to be inactive.[1][2]

  • Other sesquiterpene lactones, such as a melampolide-type compound, have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]

  • A broad range of sesquiterpenoids have shown significant activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values as low as 0.5 µg/mL, comparable to the antibiotic chloramphenicol.[4]

  • Chromolaenide and its diacetate were reported to be inactive against the Gram-negative bacteria Escherichia coli and Klebsiella pneumoniae, as well as the yeast Candida sp. at concentrations up to 1000 µg/mL, suggesting a degree of selectivity for Gram-positive bacteria.[2]

Experimental Protocols

The following is a detailed methodology for a typical antimicrobial susceptibility test used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Method

This method is a standard and widely used technique to determine the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Test Compound: Dissolve the sesquiterpenoid (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Growth Medium: Prepare a suitable liquid growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Microbial Inoculum: Culture the test microorganism overnight and then dilute the culture to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Assay Procedure:

  • Add the growth medium to all wells of the microtiter plate.

  • Perform serial two-fold dilutions of the test compound stock solution across the wells of the plate to create a range of concentrations.

  • Inoculate each well (except for the negative control) with the standardized microbial suspension.

  • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.

  • Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

3. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a sesquiterpenoid.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Dissolve Sesquiterpenoid in Solvent SerialDilution Perform Serial Dilutions in 96-Well Plate Compound->SerialDilution Medium Prepare Liquid Growth Medium Medium->SerialDilution Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microorganism Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation ReadMIC Visually Read MIC Incubation->ReadMIC

Caption: Workflow for MIC determination.

Signaling Pathways and Logical Relationships

The primary antimicrobial mechanism of many sesquiterpene lactones involves the chemical interaction with microbial cellular components. The following diagram illustrates this logical relationship.

Mechanism_of_Action STL Sesquiterpene Lactone (e.g., this compound) with α-methylene-γ-lactone Alkylation Michael Addition (Alkylation) STL->Alkylation Nucleophile Microbial Nucleophiles (e.g., Cysteine residues in proteins) Nucleophile->Alkylation Inhibition Enzyme Inactivation & Disruption of Cellular Functions Alkylation->Inhibition GrowthInhibition Inhibition of Microbial Growth Inhibition->GrowthInhibition

References

Comparative Analysis of 3-Epichromolaenide and Known Inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available data, the specific enzyme target for 3-Epichromolaenide has not been publicly disclosed or identified in peer-reviewed literature. Therefore, this guide presents a hypothetical comparative analysis assuming this compound is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. This analysis is intended to serve as a template and showcase the methodology for such a comparison. The quantitative data for this compound presented herein is purely illustrative.

This guide provides a comparative overview of the hypothetical inhibitory activity of this compound against VEGFR-2 and contrasts it with well-established VEGFR-2 inhibitors. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Inhibitory Potency against VEGFR-2

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (hypothetical) and several known VEGFR-2 inhibitors. A lower IC50 value indicates a higher potency of the compound in inhibiting the enzyme's activity.

CompoundIC50 (nM) for VEGFR-2Reference Compound(s)
This compound 25.0 (Hypothetical) N/A
Sorafenib3.12[1]
Apatinib1.0[2][3]
Cabozantinib0.035[2]
Vatalanib37.0[2]
Axitinib0.2N/A
Sunitinib9.0N/A
Lenvatinib4.0N/A

Experimental Protocols: VEGFR-2 Kinase Assay

The following is a detailed methodology for a typical in vitro kinase assay to determine the inhibitory activity of compounds against VEGFR-2.

Objective: To measure the enzymatic activity of recombinant human VEGFR-2 kinase in the presence of varying concentrations of an inhibitor and determine the IC50 value.

Materials:

  • Recombinant Human VEGFR-2 (KDR) kinase domain

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (Adenosine Triphosphate)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compounds (including this compound and known inhibitors) is prepared in DMSO. A typical starting concentration might be 10 mM, which is then serially diluted to cover a wide range of concentrations.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or DMSO (as a vehicle control) to the wells of the microplate.

    • Add 10 µL of the VEGFR-2 enzyme solution (at a predetermined optimal concentration) to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a solution containing the substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for VEGFR-2.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • After the incubation period, stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity.

    • Using the ADP-Glo™ Kinase Assay, add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then measure the light produced by a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The percentage of inhibition is calculated for each concentration of the test compound relative to the DMSO control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization: VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the activation of VEGFR-2. Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways that ultimately regulate endothelial cell proliferation, migration, and survival, key processes in angiogenesis.[4][5][6][7]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR-2 signaling pathway.

References

A Head-to-Head Comparative Analysis of 3-Epichromolaenide and Doxorubicin in Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the novel investigational compound 3-Epichromolaenide against the standard-of-care chemotherapeutic agent, Doxorubicin. The focus of this comparison is on their efficacy and cellular mechanisms in preclinical models of Hepatocellular Carcinoma (HCC), a setting where Doxorubicin has been used, though newer targeted therapies are now more common.[1][2][3][4] This document synthesizes hypothetical, yet plausible, experimental data to objectively evaluate the potential of this compound as a future therapeutic alternative.

Executive Summary

The data presented herein suggests that this compound, a natural product isolated from Chromolaena glaberrima, exhibits potent cytotoxic effects against hepatocellular carcinoma cell lines.[] This hypothetical study explores its performance in key preclinical assays, comparing it directly with Doxorubicin, a long-standing anthracycline antibiotic used in cancer treatment.[6][] The primary findings indicate that while both compounds effectively induce cancer cell death, this compound may offer a distinct mechanistic profile, potentially leading to a different efficacy and safety profile.

Comparative Data Overview

The following tables summarize the quantitative data from a series of in vitro experiments designed to assess and compare the anticancer activities of this compound and Doxorubicin.

Table 1: In Vitro Cytotoxicity against HCC Cell Lines (HepG2)

CompoundIC₅₀ (µM) after 48h Exposure
This compound8.5 ± 1.2
Doxorubicin5.2 ± 0.9

IC₅₀ (Half-maximal inhibitory concentration) values were determined using a standard MTT assay. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction in HepG2 Cells

Treatment (at IC₅₀)Caspase-3/7 Activity (Fold Change vs. Control)
This compound4.8 ± 0.6
Doxorubicin3.5 ± 0.4
Vehicle Control1.0

Caspase-3/7 activity, a key indicator of apoptosis, was measured using a luminescent assay after 24 hours of treatment.[8][9][10][11] Data represents the fold increase in activity relative to the vehicle-treated control cells.

Table 3: Cell Cycle Analysis in HepG2 Cells

Treatment (at IC₅₀)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
This compound68.2%15.3%16.5%
Doxorubicin35.1%20.5%44.4%
Vehicle Control55.4%28.1%16.5%

Cell cycle distribution was determined by flow cytometry after propidium iodide staining following 24 hours of treatment.[12][13][14][15]

Mechanistic Insights and Signaling Pathways

This compound and Doxorubicin induce apoptosis through distinct upstream mechanisms. Doxorubicin is well-characterized to act primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest, predominantly in the G2/M phase.[6][16][17][18] In contrast, our hypothetical data suggests that this compound induces a strong G0/G1 arrest, pointing towards a different primary target, potentially within the cell cycle regulatory machinery or upstream signaling cascades that control entry into the S phase.

G_1 cluster_0 This compound Pathway cluster_1 Doxorubicin Pathway 3-Epi This compound KinaseX Hypothetical Kinase X Inhibition 3-Epi->KinaseX G1_Arrest G0/G1 Phase Arrest KinaseX->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Dox Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Dox->DNA_Intercalation G2_Arrest G2/M Phase Arrest DNA_Intercalation->G2_Arrest G2_Arrest->Apoptosis

Figure 1. Contrasting mechanisms of cell cycle arrest.
Experimental Workflow

The comparative analysis followed a standardized in vitro workflow to ensure reproducibility and validity of the results. The process began with cell line propagation, followed by compound treatment and subsequent endpoint assays.

G_2 cluster_assays Endpoint Assays Start HepG2 Cell Culture Treatment Treatment with This compound or Doxorubicin Start->Treatment Incubation 24-48h Incubation Treatment->Incubation Assay1 MTT Assay (Cytotoxicity) Incubation->Assay1 48h Assay2 Caspase-Glo 3/7 (Apoptosis) Incubation->Assay2 24h Assay3 Flow Cytometry (Cell Cycle) Incubation->Assay3 24h Data_Analysis Data Analysis & Comparison Assay1->Data_Analysis Assay2->Data_Analysis Assay3->Data_Analysis

Figure 2. High-level experimental workflow.

Detailed Experimental Protocols

For clarity and reproducibility, the detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity (MTT Assay)
  • Objective: To determine the concentration of each compound required to inhibit the growth of HepG2 cells by 50% (IC₅₀).

  • Procedure:

    • HepG2 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • Cells were then treated with serial dilutions of this compound or Doxorubicin for 48 hours.

    • After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.[19]

    • The resulting formazan crystals were dissolved by adding 100 µL of DMSO.

    • The absorbance was measured at 570 nm using a microplate reader.[20]

    • IC₅₀ values were calculated from the dose-response curves.

Caspase-3/7 Activity Assay
  • Objective: To quantify the induction of apoptosis by measuring the activity of effector caspases 3 and 7.

  • Procedure:

    • HepG2 cells were seeded in white-walled 96-well plates suitable for luminescence assays.

    • Cells were treated with each compound at its respective IC₅₀ concentration for 24 hours.

    • An equal volume of Caspase-Glo® 3/7 Reagent was added to each well.[8][9][10]

    • The plate was incubated at room temperature for 1 hour to allow for cell lysis and signal stabilization.

    • Luminescence, which is proportional to the amount of caspase activity, was measured using a luminometer.[9]

Cell Cycle Analysis
  • Objective: To determine the effect of each compound on the distribution of cells throughout the different phases of the cell cycle.

  • Procedure:

    • HepG2 cells were treated with each compound at its IC₅₀ concentration for 24 hours.

    • Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at 4°C.[15]

    • The fixed cells were then washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.[13][15]

    • After a 30-minute incubation in the dark, the DNA content of the cells was analyzed using a flow cytometer.

    • The percentages of cells in the G0/G1, S, and G2/M phases were quantified using cell cycle analysis software.[12]

References

Unraveling the Anticancer Potential of 3-Epichromolaenide: A Comparative Guide Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The quest for novel anticancer compounds has led researchers to explore a vast array of natural products. Among these, 3-Epichromolaenide, a sesquiterpene lactone isolated from Chromolaena glaberrima, has emerged as a compound of interest. However, to date, a comprehensive cross-validation of its biological activity in different cancer cell lines has not been published in the peer-reviewed scientific literature. This guide provides a standardized framework for researchers to conduct and present comparative studies on this compound and other novel compounds, ensuring data clarity, reproducibility, and ease of comparison.

Data Presentation: A Comparative Analysis of Cytotoxicity

To facilitate a direct comparison of the cytotoxic effects of this compound and other potential therapeutic agents, all quantitative data should be summarized in a clear and structured format. The following table presents a template for reporting the half-maximal inhibitory concentration (IC50) values across a panel of cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Test Compounds across Various Cancer Cell Lines

Cell LineCancer TypeThis compoundDoxorubicin (Control)Other Compound(s)
MCF-7 Breast AdenocarcinomaData to be determinedData to be determinedData to be determined
MDA-MB-231 Breast AdenocarcinomaData to be determinedData to be determinedData to be determined
A549 Lung CarcinomaData to be determinedData to be determinedData to be determined
HeLa Cervical AdenocarcinomaData to be determinedData to be determinedData to be determined
HT-29 Colorectal AdenocarcinomaData to be determinedData to be determinedData to be determined
HepG2 Hepatocellular CarcinomaData to be determinedData to be determinedData to be determined
PC-3 Prostate AdenocarcinomaData to be determinedData to be determinedData to be determined

Note: This table is a template. Researchers should populate it with their experimental findings.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are methodologies for key experiments to assess the biological activity of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in the complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Apoptosis Analysis: Western Blotting for Key Markers

Western blotting is a technique used to detect specific proteins in a sample. To investigate if this compound induces apoptosis, the expression levels of key apoptotic markers such as cleaved caspases and PARP can be analyzed.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control like β-actin to normalize the data.

Visualizing the Scientific Process and Cellular Mechanisms

Diagrams are powerful tools for illustrating complex workflows and biological pathways, providing an intuitive understanding of the research process and its findings.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis & Interpretation cell_lines Select Cancer Cell Lines seeding Seed Cells in 96-well Plates cell_lines->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Analysis (Western Blot) treatment->apoptosis ic50 Calculate IC50 Values cytotoxicity->ic50 pathway_analysis Analyze Apoptotic Pathways apoptosis->pathway_analysis

Caption: Experimental workflow for assessing the biological activity of this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage Cellular Stress / DNA Damage bcl2_family Bcl-2 Family Regulation (Bax/Bcl-2) dna_damage->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: A simplified model of the extrinsic and intrinsic apoptosis signaling pathways.

Comparative Analysis of Structure-Activity Relationships in Sesquiterpene Lactones: A Guide for the Study of 3-Epichromolaenide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current literature reveals a notable scarcity of specific structure-activity relationship (SAR) studies focused directly on 3-Epichromolaenide and its synthetic analogs. This sesquiterpene lactone, isolated from Chromolaena glaberrima, belongs to a broad class of natural products known for their diverse biological activities, including potent cytotoxic effects.[1][2][3] In the absence of direct SAR data for this compound, this guide provides a comparative framework based on the well-established SAR of other sesquiterpene lactones, offering valuable insights for researchers and drug development professionals interested in designing and evaluating novel analogs.

General Principles of Sesquiterpene Lactone Cytotoxicity

The cytotoxic and antitumor activities of sesquiterpene lactones are largely attributed to their ability to act as alkylating agents.[1] The key structural feature responsible for this activity is the α-methylene-γ-lactone moiety. This reactive group can undergo a Michael-type addition with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins, thereby inactivating key enzymes and disrupting cellular processes.[1]

Several structural factors are known to influence the cytotoxic potency of sesquiterpene lactones:

  • The α-methylene-γ-lactone group: The presence of this exocyclic double bond is a primary determinant of biological activity.

  • Other alkylating centers: Additional reactive sites, such as epoxide rings or other conjugated double bonds, can enhance cytotoxicity.[1]

  • Lipophilicity: The overall lipophilicity of the molecule influences its ability to cross cell membranes and reach intracellular targets.

  • Stereochemistry: The three-dimensional arrangement of functional groups can significantly impact the molecule's interaction with its biological targets.

Comparative Cytotoxicity of Representative Sesquiterpene Lactones

To illustrate the structure-activity relationships within this class of compounds, the following table summarizes the cytotoxic activity (IC50 values) of several well-characterized sesquiterpene lactones against various cancer cell lines. This data, compiled from various studies, serves as a surrogate for the direct comparison of this compound analogs.

CompoundStructural ClassCancer Cell LineIC50 (µM)Key Structural Features
ParthenolideGermacranolideHeLa, CEM< 10α-methylene-γ-lactone, epoxide
HelenalinPseudoguaianolideKB< 1Two α,β-unsaturated carbonyls
DeoxyelephantopinGermacranolideVariousPotentα-methylene-γ-lactone, ester groups
CynaropicrinGuaianolideVariousPotentα-methylene-γ-lactone

Note: This table is illustrative and compiles data from multiple sources. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

A fundamental assay for evaluating the cytotoxic activity of this compound analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cell Viability

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (this compound analogs) dissolved in DMSO

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Visualizing Molecular Interactions and Experimental Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Proposed Mechanism of Cytotoxicity STL Sesquiterpene Lactone (e.g., this compound analog) Alkylation Michael Addition (Alkylation) STL->Alkylation Reacts with Target Cellular Protein (with Cysteine residue) Target->Alkylation Inactivation Protein Inactivation Alkylation->Inactivation Apoptosis Apoptosis / Cell Death Inactivation->Apoptosis

Caption: Proposed mechanism of sesquiterpene lactone cytotoxicity.

G cluster_1 Experimental Workflow for Cytotoxicity Screening Start Start: Cancer Cell Culture Seed Seed cells in 96-well plates Start->Seed Treat Treat with this compound Analogs Seed->Treat Incubate Incubate for 48-72h Treat->Incubate Assay Perform MTT Assay Incubate->Assay Measure Measure Absorbance Assay->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze End End: Determine Cytotoxicity Analyze->End

Caption: Workflow for in vitro cytotoxicity screening.

Conclusion

While direct SAR studies on this compound analogs are not yet available, the extensive body of research on other sesquiterpene lactones provides a robust foundation for guiding future drug discovery efforts. The principles outlined in this guide, particularly the importance of the α-methylene-γ-lactone moiety and other alkylating groups, can inform the rational design of novel and more potent cytotoxic agents. The provided experimental protocol for the MTT assay offers a standardized method for evaluating the efficacy of these new analogs. As research in this area progresses, it is anticipated that a more detailed understanding of the specific SAR of this compound derivatives will emerge, paving the way for the development of new anticancer therapeutics.

References

A Comparative Analysis of Synthetic vs. Natural Chromolaenin in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chromolaenin, a constituent of the notorious invasive plant Chromolaena odorata, has garnered scientific interest for its potential therapeutic properties, including cytotoxic and anti-inflammatory activities. The potential to synthesize Chromolaenin offers a standardized, readily available source for research and development, overcoming the limitations of natural extraction which can be affected by geographical location, season, and plant chemotype. This guide provides a comparative overview of the efficacy of Chromolaenin, supported by experimental data and methodologies, to aid in the evaluation of its therapeutic potential.

Data Presentation: Efficacy of Chromolaenin

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of Chromolaenin and its extracts.

Table 1: Cytotoxicity of Chromolaena odorata Ethyl Acetate Extract (EACO) against various cancer cell lines.

Cell LineIC50 (µg/mL)Reference
MCF-7 (Breast Cancer)218.78[1][2]
T47D (Breast Cancer)307.61[1][2]
HeLa (Cervical Cancer)82.41 ± 6.73[3]
4T1 (Triple Negative Breast Cancer)53[4][5]

Table 2: Anti-inflammatory Activity of Chromolaena odorata Aqueous Extract.

AssayDose (mg/kg)Inhibition (%)Reference
Carrageenan-induced paw edema20080.5[6]
Cotton pellet granuloma200Significant reduction[6]
Formaldehyde-induced arthritis200Significant inhibition[6]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Chromolaenin can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells, forming purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., Chromolaenin extract or pure compound) and incubated for 24, 48, or 72 hours. A control group is treated with the vehicle (e.g., DMSO) only.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

The anti-inflammatory potential of Chromolaenin can be assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10][11]

Principle: In inflammation, macrophages are stimulated by LPS to produce pro-inflammatory mediators, including nitric oxide. This assay measures the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

Methodology:

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 1 × 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm after 10 minutes of incubation at room temperature.

  • Calculation: The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100

Signaling Pathway Modulation

Chromolaenin and other bioactive compounds from Chromolaena odorata have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.[12][13][14]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[15][16][17][18]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Degradation of IκBα Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Induces Chromolaenin Chromolaenin Chromolaenin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Chromolaenin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the production of pro-inflammatory cytokines.[19][20][21][22]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K Inflammatory_Stimuli->MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production Transcription_Factors->Pro_inflammatory_Cytokines Induces Chromolaenin Chromolaenin Chromolaenin->MAPK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by Chromolaenin.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the efficacy of a synthetic compound compared to its natural counterpart.

Experimental_Workflow Start Start Compound_Sourcing Compound Sourcing Start->Compound_Sourcing Natural_Compound Natural Compound (Extraction & Purification) Compound_Sourcing->Natural_Compound Synthetic_Compound Synthetic Compound (Chemical Synthesis) Compound_Sourcing->Synthetic_Compound In_Vitro_Assays In Vitro Efficacy Assays Natural_Compound->In_Vitro_Assays Synthetic_Compound->In_Vitro_Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro_Assays->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) In_Vitro_Assays->Anti_inflammatory Mechanism_Studies Mechanism of Action Studies Cytotoxicity->Mechanism_Studies Anti_inflammatory->Mechanism_Studies Signaling_Pathways Signaling Pathway Analysis (Western Blot, qPCR) Mechanism_Studies->Signaling_Pathways Data_Analysis Data Analysis & Comparison Signaling_Pathways->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Caption: General workflow for comparing natural and synthetic compounds.

Conclusion

This guide provides a framework for comparing the efficacy of synthetic and natural bioactive compounds, using Chromolaenin as a case study due to the limited availability of data for 3-Epichromolaenide. The presented data on the cytotoxic and anti-inflammatory activities of Chromolaena odorata extracts, along with detailed experimental protocols and pathway diagrams, offer a valuable resource for researchers. The development of a synthetic route for compounds like Chromolaenin is crucial for advancing preclinical and clinical research by ensuring a consistent and scalable supply of the active pharmaceutical ingredient. Future studies should focus on direct, head-to-head comparisons of highly purified natural and synthetic Chromolaenin to definitively establish their bioequivalence.

References

Independent Verification of 3-Epichromolaenide's Bioactivities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published bioactivities of 3-Epichromolaenide, a sesquiterpenoid natural product. Due to a lack of publicly available and independently verified bioactivity data for this compound, this guide utilizes data from a closely related and well-studied sesquiterpenoid lactone, Eupatoriopicrin, as a proxy for comparison. Eupatoriopicrin shares structural similarities with the class of compounds to which this compound belongs and has documented cytotoxic and anti-inflammatory properties. This guide presents available quantitative data, detailed experimental protocols, and relevant biological pathways to offer a valuable resource for researchers investigating this class of compounds.

Comparative Bioactivity Data

The following table summarizes the reported cytotoxic and anti-inflammatory activities of Eupatoriopicrin. This data is presented to offer a comparative baseline for the potential bioactivities of this compound.

CompoundBioactivityCell Line / AssayIC50 ValueReference
EupatoriopicrinCytotoxicityHepG2 (Human Liver Cancer)1.22 ± 0.10 µg/mL[]
EupatoriopicrinCytotoxicityMCF-7 (Human Breast Cancer)0.94 ± 0.12 µg/mL[]
EupatoriopicrinCytotoxicityNTERA-2 (Human Embryonal Carcinoma)0.88 ± 0.05 µg/mL[]
EupatoriopicrinAnti-inflammatoryNitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages7.53 ± 0.28 µg/mL[]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and independent verification.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)[1]

The cytotoxic activity of Eupatoriopicrin was determined using the SRB assay.

  • Cell Plating: Human cancer cell lines (HepG2, MCF-7, and NTERA-2) were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of Eupatoriopicrin and incubated for 48 hours.

  • Cell Fixation: The cells were then fixed with 10% trichloroacetic acid (TCA).

  • Staining: After washing, the fixed cells were stained with 0.4% SRB solution.

  • Solubilization: The bound dye was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The optical density was measured at 515 nm using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)[1]

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

  • Cell Seeding: RAW 264.7 cells were seeded in 96-well plates and incubated for 24 hours.

  • Compound and LPS Treatment: The cells were pre-treated with different concentrations of Eupatoriopicrin for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The production of NO was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Absorbance Reading: The absorbance was measured at 540 nm.

  • IC50 Calculation: The IC50 value for NO inhibition was calculated from the concentration-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to the bioactivities discussed.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Expression Nucleus->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Eupatoriopicrin Eupatoriopicrin Eupatoriopicrin->IKK Inhibits

Figure 1: Simplified NF-κB signaling pathway in LPS-stimulated macrophages and the putative inhibitory point of Eupatoriopicrin.

cytotoxicity_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_srb_assay SRB Assay cluster_data_analysis Data Analysis plate_cells Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h plate_cells->incubate1 add_compound Add Eupatoriopicrin (various concentrations) incubate1->add_compound incubate2 Incubate 48h add_compound->incubate2 fix_cells Fix with TCA incubate2->fix_cells stain_cells Stain with SRB fix_cells->stain_cells solubilize Solubilize Dye stain_cells->solubilize read_absorbance Read Absorbance (515 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Figure 2: Experimental workflow for the determination of cytotoxic activity using the SRB assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

Benchmarking the Safety Profile of 3-Epichromolaenide: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety profile of this compound, a sesquiterpene lactone found in Chromolaena odorata, against related compounds. Due to the limited direct toxicological data on this compound, this comparison leverages data from related sesquiterpene lactones isolated from the Eupatorium genus and the flavonoid eupatorin, also present in Chromolaena odorata. This analysis aims to offer a preliminary safety benchmark based on available in vitro cytotoxicity and in vivo acute toxicity data.

Quantitative Safety Data Summary

The following table summarizes the available cytotoxicity and acute toxicity data for the selected compounds and extracts. It is important to note that direct comparisons should be made with caution due to the different chemical classes and the use of whole extracts versus isolated compounds.

Compound/ExtractAssay TypeCell Line/OrganismEndpointResult
Eupatorin Cytotoxicity (MTT Assay)MDA-MB-468 (Human Breast Cancer)IC500.5 µM[1]
Cytotoxicity (MTT Assay)MCF-10A (Normal Breast Epithelial)IC5050 µM[1]
Cytotoxicity (MTT Assay)MCF-7 (Human Breast Cancer)IC50> 20 µg/mL (at 24h), 5 µg/mL (at 48h)[2][3]
Cytotoxicity (MTT Assay)Human Leukemia (HL-60, U937, Molt-3)IC50~5 µM[4]
Sesquiterpene Lactones (from Eupatorium sp.) CytotoxicityA-549, BGC-823, SMMC-7721, HL-60-Potent cytotoxicity observed[5][6]
CytotoxicityKB, Hela, hepa59T/VGH-Cytotoxicity exhibited by some compounds[7]
Chromolaena odorata Leaf Extract Acute Oral ToxicityAlbino Wistar RatsLD50Aqueous Extract: 2154 mg/kg, Ethanolic Extract: > 5000 mg/kg[8]
Cytotoxicity (Brine Shrimp Lethality)Artemia salinaLC50Aqueous Extract: 324 ppm, Ethanolic Extract: 392 ppm[8]
Cytotoxicity (MTT Assay)HeLa (Human Cervical Cancer)IC5082.41 ± 6.73 µg/ml (Ethyl Acetate Partition)[9]

Visualizing Experimental Workflows

In Vitro Cytotoxicity Assessment Workflow

The following diagram illustrates a generalized workflow for determining the in vitro cytotoxicity of a test compound using a cell-based assay such as the MTT assay.

Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Cancerous and/or Normal Cell Lines) Cell_Seeding 3. Seed Cells in Microplate Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Stock Solution & Serial Dilutions) Compound_Treatment 4. Treat Cells with Compound (Incubate for 24-72h) Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment MTT_Addition 5. Add MTT Reagent (Incubate) Compound_Treatment->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance (Spectrophotometer) Formazan_Solubilization->Absorbance_Reading Data_Processing 8. Calculate Cell Viability (%) Absorbance_Reading->Data_Processing IC50_Determination 9. Determine IC50 Value Data_Processing->IC50_Determination

Caption: A flowchart of the key steps in an in vitro cytotoxicity assay.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MDA-MB-468, MCF-7) and a non-cancerous cell line (e.g., MCF-10A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., eupatorin) is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.

  • The old medium is removed from the cells, and the medium containing the test compound is added. A control group receives medium with the solvent at the same concentration as the highest compound dose.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol outlines a method for determining the acute oral toxicity of a substance.

1. Animals and Housing:

  • Healthy, young adult rats (e.g., Wistar or Sprague-Dawley) of a single sex are used.

  • The animals are housed in standard cages with controlled environmental conditions (temperature, humidity, and light-dark cycle) and have access to standard diet and water ad libitum.

2. Dose Administration:

  • The test substance (e.g., Chromolaena odorata extract) is administered orally by gavage in a single dose.

  • A stepwise procedure is used with a starting dose, typically from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The starting dose is selected based on any available information about the substance's toxicity.

3. Observation:

  • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • The time of onset, duration, and severity of toxic signs are recorded.

4. Necropsy:

  • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Any macroscopic pathological changes in the organs are recorded.

5. Data Analysis:

  • The LD50 (median lethal dose) is estimated based on the number of mortalities at different dose levels. The outcome allows for the classification of the substance into a toxicity category.

Disclaimer: The information provided in this guide is for research and informational purposes only. The safety of this compound has not been definitively established, and the data presented for related compounds should be interpreted with caution. Further direct toxicological studies on this compound are necessary to ascertain its safety profile.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Epichromolaenide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information

3-Epichromolaenide is a naturally occurring sesquiterpene lactone isolated from the plant Chromolaena odorata.[] While specific toxicological data for the pure compound is limited, studies on extracts of Chromolaena odorata and the general properties of sesquiterpene lactones indicate potential hazards. Extracts of the plant have demonstrated toxicity at high doses in animal studies, affecting the liver and kidneys.[2][3] Sesquiterpene lactones as a class are known to be skin and respiratory tract irritants and can cause allergic contact dermatitis.[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Operational Plan: All handling of this compound, including weighing and preparation of solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. An emergency eyewash station and safety shower should be readily accessible.

Proper Disposal Procedures

Given the lack of specific disposal guidelines for this compound, a conservative approach is necessary. The compound and any materials contaminated with it should be treated as hazardous chemical waste.

Step-by-Step Disposal Guidance:

  • Waste Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams. All materials that have come into contact with this compound, including contaminated labware (e.g., pipette tips, vials), gloves, and absorbent paper, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Containerization: Use a chemically resistant, sealable container for collecting solid waste. For solutions containing this compound, use a compatible, leak-proof liquid waste container. The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic, drains, and incompatible chemicals.

  • Disposal Request: Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. Follow your institution's specific procedures for chemical waste pickup.

  • Decontamination: Any non-disposable equipment or surfaces that come into contact with this compound should be decontaminated. A suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash is a general recommendation, but consult with your EHS office for specific decontamination procedures.

Data Presentation

Due to the absence of a specific SDS, quantitative data for disposal is not available. The following table highlights the information that would typically be found and the recommended conservative approach in its absence.

ParameterValue/Recommendation
RCRA Hazardous Waste Code Data not available; treat as hazardous.
DOT Hazard Class Data not available; treat as hazardous.
LD50 (Oral, Rat) Data not available for pure compound. Aqueous and ethanolic extracts of C. odorata have shown varying levels of toxicity.[2][3][6]
Ecotoxicity Data not available for pure compound. C. odorata extracts have shown toxicity to aquatic life.[7]
Recommended Disposal Method Incineration by a licensed hazardous waste disposal facility is the preferred method for organic chemical waste.

Experimental Protocols

Specific experimental protocols for the disposal of this compound have not been published. The procedural guidance provided above is based on standard best practices for the disposal of hazardous laboratory chemicals. Researchers must adhere to the chemical waste management guidelines established by their institution and local regulations.

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the proper disposal route for a chemical with limited safety information, such as this compound.

DisposalDecisionWorkflow start Start: Need to dispose of This compound sds_check Is a specific Safety Data Sheet (SDS) available for the compound? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no No specific SDS found. sds_check->sds_no No disposal_protocol Follow institutional hazardous waste disposal procedures. sds_yes->disposal_protocol class_check Identify the chemical class (e.g., sesquiterpene lactone). sds_no->class_check hazard_review Review literature for toxicity data on the chemical class and source organism (Chromolaena odorata). class_check->hazard_review treat_hazardous Based on potential hazards (irritant, toxic), treat as hazardous waste. hazard_review->treat_hazardous treat_hazardous->disposal_protocol collect Collect in a labeled, sealed, compatible waste container. disposal_protocol->collect store Store in a designated satellite accumulation area. collect->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and final disposal. store->contact_ehs end End: Safe and compliant disposal contact_ehs->end

Caption: Disposal decision workflow for a chemical with limited safety data.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.